4-Phenylpiperazin-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylpiperazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAURIJZNKHAJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509256 | |
| Record name | 4-Phenylpiperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14340-32-0 | |
| Record name | 4-Phenylpiperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Phenylpiperazine Scaffold: a Privileged Structure in Medicinal Chemistry
The phenylpiperazine moiety is widely recognized as a "privileged scaffold" in drug discovery. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel therapeutic agents. The utility of the piperazine (B1678402) ring is attributed to its unique physicochemical properties. acs.org It is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, which can be readily substituted to modulate properties such as solubility, basicity, and chemical reactivity. acs.org The presence of the phenyl group attached to one of the nitrogen atoms provides a hydrophobic region that can engage in various interactions with biological macromolecules.
The strategic importance of the N-phenylpiperazine subunit is underscored by its presence in numerous approved drugs and clinical trial candidates, particularly those targeting the central nervous system (CNS). biomedpharmajournal.org Its ability to cross the blood-brain barrier, a critical feature for CNS-active drugs, has made it a favored component in the design of agents for mental health disorders. isaacpub.org Furthermore, the phenylpiperazine core can be found in compounds developed for a range of other therapeutic areas, including anticancer, anti-inflammatory, and antidiabetic agents. biomedpharmajournal.orgbioline.org.br
A Historical Perspective and the Evolution of Research
The exploration of phenylpiperazine derivatives in medicinal chemistry has a rich history, with some of the foundational research dating back to the mid-20th century. Early studies, such as the synthesis of 2-phenylpiperazine (B1584378) and its derivatives in 1966, laid the groundwork for future investigations into this class of compounds. acs.org Initially, much of the focus was on their potential applications in treating CNS disorders. biomedpharmajournal.org This was driven by the discovery that many N-phenylpiperazine derivatives exhibit significant affinity for various neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors. biomedpharmajournal.org
Over the decades, the perception of the N-phenylpiperazine scaffold has evolved from being primarily a "CNS structure" to a more versatile and widely applicable molecular template. biomedpharmajournal.org Researchers have demonstrated that by strategically modifying the substitution pattern on both the phenyl ring and the second nitrogen of the piperazine (B1678402) ring, the resulting derivatives can be tailored to interact with a diverse array of biological targets. biomedpharmajournal.org This has led to a diversification of research into new therapeutic fields beyond CNS disorders. biomedpharmajournal.org
Broad Scope of Academic Investigation into 4 Phenylpiperazin 1 Amine and Its Derivatives
Established Synthetic Routes to this compound
The synthesis of this compound can be approached through two primary strategies: constructing the piperazine (B1678402) ring onto a phenyl precursor or by functionalizing a pre-existing 1-phenylpiperazine (B188723) molecule.
A classical and widely utilized method for constructing the 1-phenylpiperazine core involves the cyclization of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034). nih.govsemanticscholar.org This reaction establishes the heterocyclic piperazine ring directly onto the phenyl group. The general scheme involves reacting an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride, often under basic conditions, to yield the corresponding 1-arylpiperazine. nih.govsciencemadness.org While effective, this method involves handling nitrogen mustards, which are hazardous intermediates. sciencemadness.org
More contemporary approaches to forming the aryl-piperazine bond include transition-metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. sciencemadness.org In this strategy, an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) is coupled with a suitable piperazine, often mono-protected with a Boc group (mono-Boc-piperazine), in the presence of a palladium catalyst and a ligand. sciencemadness.org The Boc-protecting group can then be removed to yield 1-phenylpiperazine, which serves as the immediate precursor for the final functionalization step to introduce the amine moiety.
A highly efficient and direct route to this compound begins with the commercially available 1-phenylpiperazine. This approach is a classic example of functional group interconversion (FGI), where one functional group is transformed into another. imperial.ac.uk The synthesis proceeds in a two-step sequence:
Nitrosation: 1-Phenylpiperazine is treated with a nitrosating agent, such as tert-butyl nitrite (B80452) or nitrous acid, to form the intermediate N-nitroso-4-phenylpiperazine. nih.gov
Reduction: The resulting nitroso derivative is then reduced to the desired primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, affording this compound in good yield. nih.govscribd.com
This FGI strategy is often preferred due to the ready availability of the starting material and the reliable nature of the nitrosation and reduction steps. nih.gov
Following synthesis, this compound is typically purified using standard laboratory techniques. The most common methods reported are column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system like ethanol/water to isolate the pure compound. benchchem.com
The structural confirmation of this compound relies on a combination of spectroscopic methods. These analyses provide unambiguous evidence of the compound's identity and purity.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features | Reference(s) |
| ¹H NMR | Signals for aromatic protons (typically in the range of δ 6.8–7.3 ppm). Signals for piperazine ring protons (CH₂) appear as multiplets. A characteristic broad singlet for the primary amine (NH₂) protons. nih.govshd-pub.org.rs | nih.govshd-pub.org.rs |
| ¹³C NMR | Aromatic carbon signals observed in the expected downfield region. Four distinct signals corresponding to the carbon atoms of the piperazine ring. nih.govmdpi.com | nih.govmdpi.com |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine. C-H stretching for aromatic and aliphatic groups. C-N stretching vibrations. shd-pub.org.rsmdpi.com | shd-pub.org.rsmdpi.com |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight (C₁₀H₁₅N₃, approx. 177.25 g/mol ). High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation. nih.govnih.gov | nih.govnih.gov |
Systematic Derivatization Strategies for this compound Analogs
The this compound scaffold serves as a versatile starting point for generating extensive libraries of analogs for structure-activity relationship (SAR) studies. Derivatization can be systematically targeted at the piperazine nitrogens or the phenyl ring.
The primary amino group at the N-1 position of the piperazine ring is a key handle for chemical modification. Its nucleophilic nature allows for a variety of transformations to introduce diverse functional groups.
Table 2: Common Derivatization Reactions at the N-1 Amino Group
| Reaction Type | Reagent(s) | Product Class | Description | Reference(s) |
| Hydrazone Formation | Aldehydes (Aromatic or Aliphatic) | Hydrazones | Condensation reaction between the primary amine and an aldehyde, typically under heating in a solvent like toluene. | nih.gov |
| Hydrazide Formation | Acid Chlorides | Hydrazides | Acylation of the primary amine with an acid chloride to form a stable amide-like linkage. | nih.gov |
| Thiourea (B124793) Formation | Isothiocyanates | Thioureas | Addition reaction with an isothiocyanate, often used to link different molecular fragments. | nih.gov |
| Urea (B33335) Formation | Isocyanates or Carbamates | Ureas | Reaction with an isocyanate or an activated carbamate (B1207046) to form urea derivatives. | nih.gov |
These reactions allow for the exploration of how different substituents attached to the N-1 position influence the molecule's properties.
Introducing substituents onto the phenyl ring is another critical strategy for modulating the molecule's characteristics. While direct electrophilic aromatic substitution on the final compound is possible, it is more common and regiochemically controlled to build the molecule from an already substituted precursor. This involves starting the synthesis (as described in section 2.1.1) with a substituted aniline or a substituted 1-phenylpiperazine. tandfonline.com This approach allows for precise placement of various electronic and steric groups on the aromatic ring.
Table 3: Phenyl Ring Substitutions via Precursor Synthesis
| Desired Substituent | Example Starting Material | Significance | Reference(s) |
| Fluoro (F) | 1-(2-Fluorophenyl)piperazine, 1-(4-Fluorophenyl)piperazine | Modifies electronic properties and can enhance metabolic stability. | tandfonline.comnih.gov |
| Chloro (Cl) | 1-(2,3-Dichlorophenyl)piperazine | Increases lipophilicity and provides additional interaction points. | shd-pub.org.rs |
| Methyl (CH₃) | 1-(4-Methylphenyl)piperazine | Adds a small, lipophilic group, influencing binding and toxicity profiles. nih.gov | nih.gov |
| Methoxy (B1213986) (OCH₃) | 1-(2-Methoxyphenyl)piperazine | Acts as a hydrogen bond acceptor and alters electronic distribution. tandfonline.com | tandfonline.com |
| Trifluoromethyl (CF₃) | 1-(3-(Trifluoromethyl)phenyl)piperazine | A strong electron-withdrawing group that significantly impacts lipophilicity and metabolic stability. | nih.govmdpi.com |
By selecting the appropriate substituted starting material, a wide array of analogs with diverse phenyl ring functionalities can be systematically synthesized and evaluated. nih.gov
Introduction of Bridging Units and Linkers in this compound Conjugates
The conjugation of this compound to other molecular entities often involves the use of bridging units or linkers to modulate the pharmacological profile of the resulting compound. These linkers can vary in length and chemical nature, influencing properties such as receptor affinity and selectivity.
A common strategy involves the use of alkyl chains as linkers. For instance, in the synthesis of selective dopamine D3 receptor ligands, an N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamide structure was prepared. acs.org In this series, the butyl group acts as a linker connecting the phenylpiperazine core to an arylcarboxamide moiety. acs.org The nature of this linker is critical; studies have shown that replacing a carboxamide linker with an amine-based linker in certain 4-phenylpiperazine compounds can dramatically decrease binding affinity at the D3 receptor by over 100-fold, highlighting the linker's pivotal role in receptor interaction. acs.org
Another example is the use of a propan-1-amine linker. The synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine (B1266910) is frequently achieved through the alkylation of 4-phenylpiperazine with 3-chloropropylamine (B7771022) or 3-bromopropan-1-amine. benchchem.com This reaction proceeds via an SN2 mechanism where the nucleophilic piperazine nitrogen attacks the electrophilic carbon of the haloalkylamine. benchchem.com
Furthermore, the development of ligands for the sigma-1 (σ1) receptor has utilized ether-containing linkers. rsc.orgresearchgate.net For example, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) was synthesized by reacting 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with 1-bromo-2-fluoroethane, introducing a fluoroethoxy linker. rsc.orgresearchgate.net
The table below summarizes various linkers used in the synthesis of this compound derivatives and the corresponding synthetic methods.
| Linker Type | Example Linker | Synthetic Method | Resulting Conjugate Class |
| Alkylcarboxamide | Butylcarboxamide | Amide coupling | Dopamine D3 Receptor Ligands |
| Alkylamine | Propan-1-amine | SN2 alkylation with haloalkylamine | General Phenylpiperazine Derivatives |
| Alkoxy | Fluoroethoxy | Alkylation with bromoalkylether | Sigma-1 Receptor Ligands |
| Thiazolo[5,4-d]pyrimidine (B3050601) | 2-((4-phenylpiperazin-1-yl)methyl) | Reaction with 2-(chloromethyl) derivative | Selective D4-Ligands |
Chiral Synthesis and Stereoisomer Separation in this compound Derived Compounds
The introduction of chirality into this compound derivatives can significantly impact their biological activity and receptor selectivity. Research has focused on both the direct synthesis of specific stereoisomers (chiral synthesis) and the separation of racemic mixtures.
In one study, methyl groups were introduced at the C2 or C3 position of the piperazine ring, creating a chiral center. acs.org This allowed for the generation and subsequent separation of stereoisomers, which exhibited distinct selectivity for α9 and α7 nicotinic acetylcholine (B1216132) receptors. acs.org While specific methods for the chiral synthesis of these methyl-substituted piperazines are not detailed, the study emphasizes the importance of chirality in achieving receptor selectivity. acs.org
A concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters has been developed, featuring the synthesis of a key chiral 1,2-diamine intermediate that undergoes annulation. nih.gov Although this route was successfully applied to the synthesis of 3-phenyl piperazine-2-acetic acid ester, the final products reportedly underwent racemization, indicating challenges in maintaining stereochemical integrity. nih.gov
The separation of stereoisomers is often accomplished using chiral chromatography. rsc.org Supercritical fluid chromatography (SFC) has been employed for the separation of complex mixtures of stereoisomers, utilizing columns such as Amylose tris[(S)-α-methylbenzylcarbamate] (AS-H) and Amylose tris(3,5-dimethylphenylcarbamate) (AD-H). google.com Chiral gas chromatography (GC) is another technique, often using capillary columns with derivatized cyclodextrin (B1172386) macromolecules as the stationary phase to achieve enantiomeric separation. gcms.cz For analytes with poor volatility, derivatization is a common strategy to make them more amenable to GC analysis. sigmaaldrich.com High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as a Daicel Chiralcel OD-H column, has also been successfully used to separate enantiomers of piperazine derivatives. rsc.orgbeilstein-journals.org
The development of chiral derivatization reagents is another approach. For example, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine has been proposed as a novel chiral derivatization reagent for the HPLC analysis of carboxylic acid enantiomers. researchgate.net
The table below provides an overview of methods used for stereoisomer separation of chiral this compound analogues.
| Separation Technique | Chiral Stationary Phase/Reagent | Application |
| Supercritical Fluid Chromatography (SFC) | Amylose tris[(S)-α-methylbenzylcarbamate] (AS-H), Amylose tris(3,5-dimethylphenylcarbamate) (AD-H) | Separation of complex mixtures of stereoisomers. google.com |
| High-Performance Liquid Chromatography (HPLC) | Daicel Chiralcel OD-H column | Separation of (R)- and (S)-isomers of piperazine derivatives. rsc.org |
| Gas Chromatography (GC) | Derivatized cyclodextrin | General enantiomeric separation. gcms.cz |
| Chiral Derivatization followed by HPLC | (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine | Analysis of carboxylic acid enantiomers. researchgate.net |
Advanced Synthetic Approaches and Green Chemistry Considerations in this compound Chemistry
Modern synthetic strategies for this compound and its derivatives are increasingly focused on improving efficiency, reducing waste, and utilizing more environmentally benign methods. These include catalytic approaches, one-pot reactions, and flow chemistry applications.
Catalytic Methods in this compound Synthesis and Derivatization
Catalytic methods are pivotal in the synthesis and functionalization of the 4-phenylpiperazine scaffold, offering high efficiency and selectivity. acs.org Transition-metal catalysts, in particular, have been widely employed.
For instance, rhodium-catalyzed hydroaminomethylation has been used for the synthesis of complex piperidines, which are structurally related to piperazines. acs.org Palladium catalysts, such as 5% Pd/C, are used in reductive amination reactions to produce derivatives like 3-(4-phenylpiperazin-1-yl)propan-1-amine with yields of 65-70%. benchchem.com Iridium and ruthenium complexes have also proven effective for the N-alkylation of amines with alcohols, a green method that produces water as the only byproduct. dtu.dk Specifically, the [Cp*IrCl2]2 complex catalyzes the condensation of diamines and diols to form the piperazine skeleton. dtu.dk
Photoredox catalysis represents a sustainable and green approach for chemical synthesis. mdpi.com An iridium-based photoredox catalyst has been used to generate an α-aminyl radical from a piperazine derivative, which then couples with a heteroarene. mdpi.com Copper-catalyzed reactions have also been developed for the synthesis of C2-functionalized piperazines. mdpi.com
The table below details various catalytic methods used in the synthesis of 4-phenylpiperazine derivatives.
| Catalyst System | Reaction Type | Substrates | Product Type |
| 5% Pd/C, H₂ | Reductive Amination | 4-Phenylpiperazine, 3-Aminopropanol | 3-(4-Phenylpiperazin-1-yl)propan-1-amine |
| 5% Pt/C, H₂ | Reductive Amination | Ester derivative, 2,3-dichlorophenylpiperazine | Cariprazine intermediate |
| [Rh(cod)Cl]₂ | Hydroaminomethylation | 1,1-diaryl-allyl alcohols, piperidines | 4,4-diarylbutylamines |
| [Cp*IrCl2]₂ | N-alkylation (condensation) | Diamines, Diols | C-substituted piperazines |
| Ir(ppy)₂(dtbbpy)PF₆ | Photoredox C-H Heteroarylation | Piperazine derivative, Heteroarene | α-heteroarylated piperazines |
| Copper catalyst | C-H Functionalization | Piperazine derivative, Heterocyclic aldehyde | α-heteroarylated piperazines |
One-Pot Reactions and Multi-Component Synthesis of this compound Derivatives
One-pot reactions and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure. rug.nl
A one-pot, two-step method has been developed for the radiosynthesis of [¹⁸F]FEt-PPZ, a potential ligand for the σ1 receptor. rsc.orgresearchgate.net This approach simplifies the preparation of the radiotracer. rsc.orgresearchgate.net Similarly, a one-pot synthesis of N1-[2-(4-Phenyl-piperazin-1-yl-) ethyl]-benzotriazole has been reported with a high yield of 95%. tsijournals.com
Multi-component reactions involving 1-phenylpiperazine have been utilized to create highly functionalized pyridine (B92270) derivatives. mdpi.com In one example, 1-phenylpiperazine, p-tolylaldehyde, and malononitrile (B47326) were reacted in the bio-based solvent eucalyptol (B1671775) to produce 2-amino-6-(4-phenylpiperazin-1-yl)-4-(p-tolyl)pyridine-3,5-dicarbonitrile in a 75% yield. mdpi.com Zinc-catalyzed multicomponent KA² coupling reactions between ketones, amines (including N-phenylpiperazine), and alkynes have also been developed to assemble tetrasubstituted propargylamines. nih.gov
The table below provides examples of one-pot and multi-component reactions involving 4-phenylpiperazine derivatives.
| Reaction Type | Reactants | Product | Yield |
| One-pot, two-step radiosynthesis | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, [¹⁸F]Fluoride | [¹⁸F]FEt-PPZ | 32% ± 5.8% |
| One-pot intramolecular cyclization | Not specified | N1-[2-(4-Phenyl-piperazin-1-yl-) ethyl]-benzotriazole | 95% |
| Multi-component reaction | 1-Phenylpiperazine, p-tolylaldehyde, malononitrile | 2-amino-6-(4-phenylpiperazin-1-yl)-4-(p-tolyl)pyridine-3,5-dicarbonitrile | 75% |
| Zinc-catalyzed KA² coupling | Ketone, N-phenylpiperazine, Alkyne | Tetrasubstituted propargylamines | Not specified |
Flow Chemistry Applications for Efficient Synthesis of this compound Compounds
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. researchgate.netrsc.org This technology has been successfully applied to the synthesis of various piperazine-containing active pharmaceutical ingredients (APIs).
A notable application is in the synthesis of a key intermediate of the antipsychotic drug cariprazine. mdpi.comwipo.int This two-step continuous-flow process involves a DIBAL-H mediated selective ester reduction followed by a reductive amination using catalytic hydrogenation with 5% Pt/C. mdpi.com The use of a novel alternating diameter flow reactor was crucial for the first step. wipo.intiitkgp.ac.in
Flow chemistry has also been employed in the four-step synthesis of the arylpiperazine drug flibanserin, which included heterogeneously catalyzed reductive amination reactions. researchgate.net The synthesis of other piperazine-containing drugs like cyclizine, meclizine, and cinnarizine (B98889) has been achieved in good yields using multi-step continuous-flow systems that incorporate in-line purification via membrane separators. rsc.org
The table below highlights key parameters from flow chemistry applications in the synthesis of piperazine derivatives.
| Target Molecule/Intermediate | Key Reaction Steps in Flow | Reactor Type | Key Parameters |
| Cariprazine Intermediate | Selective ester reduction; Reductive amination | Alternating diameter flow reactor; Packed-bed reactor | Ester reduction: DIBAL-H, Toluene, -100 to 0 °C. Amination: 5% Pt/C, H₂, up to 50 bar, 40-100 °C. iitkgp.ac.in |
| Flibanserin | Reductive amination; Benzimidazolone formation; Deprotection | Not specified | Uninterrupted, four-step sequence. researchgate.net |
| Cinnarizine | Alcohol to chloride conversion; Reaction with piperazine | Not specified | In-line membrane separation for purification. rsc.org |
Neuropharmacological Profiles and Central Nervous System Activities of this compound Analogs
Antidepressant-like Effects of Phenylpiperazine Compounds
Phenylpiperazine derivatives are a recognized class of antidepressants, often acting as serotonin (5-HT2) reuptake inhibitors and/or receptor blockers. drugs.com Numerous studies have highlighted the antidepressant potential of novel compounds based on this scaffold. For example, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a) , a 5-HT3 receptor antagonist, demonstrated significant antidepressant-like effects in the forced swim test (FST) in mice without affecting motor activity. nih.govnih.gov This compound also potentiated the effects of 5-hydroxytryptophan (B29612) (5-HTP), further supporting its interaction with the serotonergic system. nih.govnih.gov
In another study, several phenylpiperazine pyrrolidin-2-one derivatives were evaluated, with compound EP-65 showing strong antidepressant-like activity in the FST, even more potent than the classic antidepressants imipramine (B1671792) and mianserin. nih.govpsu.edu The antidepressant effects of compounds like LQFM005 and its metabolite were also noted in the FST, with their action being linked to the 5-HT1A receptor. nih.govufg.br These findings indicate that the phenylpiperazine structure is a key pharmacophore for developing new antidepressant agents that can modulate various serotonin receptor subtypes. google.com
| Compound/Derivative | Test Model | Observed Antidepressant Effect | Putative Mechanism |
| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | Forced Swim Test (FST), 5-HTP induced head twitch | Significant antidepressant-like effects. nih.govnih.gov | 5-HT3 receptor antagonism. nih.govnih.gov |
| EP-65 (phenylpiperazine pyrrolidin-2-one derivative) | Forced Swim Test (FST) | Strong antidepressant-like activity, stronger than imipramine. nih.govpsu.edu | α-adrenolytic properties, affinity for 5-HT1A/5-HT2 receptors. nih.govpsu.edu |
| LQFM005 and LQFM235 | Forced Swim Test (FST) | Decreased immobility time. nih.govufg.br | 5-HT1A receptor activation. nih.govufg.br |
| Compound 21 (purine-2,6-dione derivative) | Forced Swim Test (FST) | Produced an antidepressant-like effect. psu.edu | Mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand. psu.edu |
Antipsychotic Activities and Dopamine Receptor Modulation by Phenylpiperazines
The phenylpiperazine moiety is a common feature in many antipsychotic drugs, primarily due to its ability to interact with dopamine receptors, particularly the D2 and D3 subtypes. Mafoprazine, a phenylpiperazine derivative, has been shown to have a high affinity for D2 receptors, suggesting its antipsychotic action is mainly through blocking these receptors. jst.go.jp
Research into N-phenylpiperazine analogs has revealed that they can selectively bind to the D3 receptor over the D2 receptor, which is a desirable characteristic for developing treatments for conditions like cocaine dependence and levodopa-induced dyskinesia in Parkinson's disease. nih.govresearchgate.net For example, compounds WC10 , WC26 , and WC44 showed selectivity for D3 receptors and were able to modulate cocaine self-administration in rats. nih.gov Furthermore, some extended-length 4-phenylpiperazine derivatives have been identified as allosteric modulators of dopamine receptors, meaning they can fine-tune the receptor's response to dopamine. nih.gov This modulation of dopamine receptors, both D2 and D3, is a key mechanism behind the antipsychotic potential of this class of compounds. researchgate.netacs.org
| Compound/Derivative | Receptor Target | Observed Effect | Potential Application |
| Mafoprazine | D2 receptor | High binding affinity, D2 receptor blocking activity. jst.go.jp | Antipsychotic. jst.go.jp |
| WC10, WC26, WC44 | D3 receptor (selective) | Modulated cocaine self-administration. nih.gov | Treatment for cocaine dependence. nih.gov |
| Compound 6a (3-thiophenephenyl N-phenylpiperazine analog) | D3 receptor (selective) | Active in hallucinogenic-dependent and L-dopa-dependent movement inhibition assays. researchgate.net | Treatment of levodopa-induced dyskinesia. researchgate.net |
| SB269652 | D2 and D3 receptors | Negative allosteric modulator. nih.gov | New generation of antipsychotic drugs. nih.gov |
Anticonvulsant Properties of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives
A specific subset of phenylpiperazine compounds, the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, has been synthesized and evaluated for anticonvulsant activity. nih.govnih.gov These compounds were designed as analogs of previously identified anticonvulsant agents. nih.govnih.gov In preclinical screening, these derivatives showed activity primarily in the maximal electroshock (MES) seizure model, which is indicative of potential efficacy against generalized tonic-clonic seizures. nih.govnih.govnih.gov
The anticonvulsant activity was found to be closely linked to the substituents on the anilide moiety of the molecule. nih.govnih.gov For instance, derivatives with a 3-(trifluoromethyl)anilide group generally showed higher anticonvulsant protection compared to those with a 3-chloroanilide group. nih.govnih.gov Some of these molecules also demonstrated activity in the 6-Hz screen, an animal model for therapy-resistant partial epilepsy. nih.govnih.gov The proposed mechanism for some of these compounds involves binding to voltage-sensitive sodium channels. nih.govnih.gov
| Compound/Derivative | Test Model | Observed Anticonvulsant Effect | Key Structural Feature |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | Maximal Electroshock (MES) | Effective at 100 mg/kg. nih.gov | 3-chloroanilide. nih.gov |
| 3-(trifluoromethyl)anilide derivatives (e.g., 14, 16, 18, 19, 20) | Maximal Electroshock (MES), 6-Hz screen | Showed protection in MES seizures; some active in 6-Hz screen. nih.govnih.gov | 3-(trifluoromethyl)anilide. nih.govnih.gov |
| Compound 19 | Maximal Electroshock (MES) | Highest anticonvulsant activity in its series. nih.gov | 3-(trifluoromethyl)anilide. nih.gov |
| N-benzylamides of alpha-(4-phenylpiperazine)-gamma-hydroxybutyric acid | Maximal Electroshock (MES) | Displayed anticonvulsant activity. nih.gov | N-benzylamide of a γ-hydroxybutyric acid derivative. nih.gov |
Cognition Enhancement and Research in Neurodegenerative Disorders
Phenylpiperazine derivatives are also being investigated for their potential to enhance cognition and treat neurodegenerative disorders like Alzheimer's disease. One approach is through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning. A series of novel hybrids derived from 4-(N-acetylamino)phenol and piperazine showed excellent AChE inhibition and were able to reverse scopolamine-induced memory deficits in mice. nih.gov
Compounds 1b and 2d from this series emerged as particularly promising cognition enhancers. nih.gov The mechanism for these compounds involves a dual binding affinity and mixed-type inhibition of AChE. nih.gov Other research has focused on the development of 5-HT6 receptor inverse agonists, as this receptor is a target for cognitive enhancement. An arylsulfonamide of a 2-phenylpyrrole-3-carboxamide analogue, compound 27 , has shown promise in this area by reversing cognitive impairments in animal models. acs.org While the direct link of this compound to "smart drugs" is broad, the structural class of phenylpiperazines is recognized for its effects on serotonin, which plays a role in cognitive processes. mdpi.com
Antimicrobial and Anti-infective Applications of this compound Scaffold
The this compound scaffold is not only active in the central nervous system but also shows promise as a source of new antimicrobial and anti-infective agents. nih.gov As bacterial resistance to existing drugs is a growing concern, the development of new classes of antimicrobial compounds is crucial. nih.gov
Derivatives of N-phenylpiperazine have been synthesized and tested against a variety of pathogens, including bacteria and fungi. nih.gov For instance, certain 1-(4-nitrophenyl)piperazine (B103982) derivatives have shown moderate activity against Staphylococcus aureus and various mycobacterial strains. nih.gov Other studies have focused on creating hybrid molecules, such as combining the phenylpiperazine moiety with a 1,2,4-triazole (B32235) ring, which has been shown to be crucial for antibacterial activity. mdpi.com Pyrimidine incorporated piperazine derivatives have also been synthesized, with some showing good antibacterial and significant antifungal activity. researchgate.net Furthermore, some phenylpiperazine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. mdpi.com
| Derivative Class | Target Pathogen(s) | Observed Activity |
| 1-(4-nitrophenyl)piperazine derivatives | Staphylococcus aureus, Mycobacteria, Fusarium avenaceum | Moderate antistaphylococcal, antimycobacterial, and antifungal effects. nih.gov |
| 1,2,4-triazole-3-thiones with phenylpiperazine | S. aureus, B. subtilis, P. aeruginosa, P. mirabilis | Phenylpiperazine moiety was crucial for high antibacterial activity. mdpi.com |
| Pyrimidine incorporated piperazine derivatives | Bacteria and Fungi | Good antibacterial and significant antifungal activity. researchgate.net |
| 4′-(Piperazin-1-yl)benzanilides | Plasmodium falciparum, Gram-positive and Gram-negative bacteria | Broad-spectrum anti-infective properties. mdpi.com |
| Chalcone linked amine derivatives | Bacteria | Some derivatives showed antimicrobial activity. tandfonline.com |
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have been the subject of research for their potential antibacterial properties. Studies have shown that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, new 4-phenylpiperazine derivatives incorporating heterocyclic systems like thiazole (B1198619) and oxadiazole, along with functional groups such as thioamide and amidoxime (B1450833), have been synthesized and evaluated. researchgate.net Thioamide and amidoxime derivatives, in particular, demonstrated significant antimicrobial activity against anaerobic bacteria, including both Gram-negative and Gram-positive strains, although they were found to be inactive against aerobic bacteria. researchgate.net
In other research, N-alkyl and N-aryl piperazine derivatives have been investigated, with some showing activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Furthermore, a series of N-phenylpiperazine derivatives were synthesized and tested against various pathogens. researchgate.net While many of the compounds showed moderate effects, their activity is an area of ongoing investigation. researchgate.net
The antimicrobial activity of para-alkoxyphenylcarbamic acid esters containing a substituted N-phenylpiperazine moiety has also been assessed. scielo.br These compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). scielo.br However, the tested substances were found to be inactive against S. aureus, with Minimum Inhibitory Concentrations (MICs) greater than 1.00 mg/mL. scielo.br
Chalcone-linked amine derivatives that include a 4-phenylpiperazin-1-yl moiety have also been synthesized and screened for antimicrobial activity. tandfonline.com The majority of these compounds displayed varied levels of inhibition against the tested microorganisms, with Gram-positive bacteria being the most sensitive. tandfonline.com
Interactive Data Table: Antibacterial Activity of this compound Derivatives
| Compound Type | Target Bacteria | Activity Level | Source |
|---|---|---|---|
| Thioamide & Amidoxime Derivatives | Anaerobic (Gram-positive & Gram-negative) | High | researchgate.net |
| Thioamide & Amidoxime Derivatives | Aerobic | Inactive | researchgate.net |
| N-alkyl & N-aryl piperazines | Staphylococcus aureus, Pseudomonas aeruginosa | Active | nih.gov |
| para-alkoxyphenylcarbamic acid esters | Staphylococcus aureus | Inactive (MIC > 1.00 mg/mL) | scielo.br |
Antifungal Efficacy Against Candida Species
Several studies have highlighted the potential of this compound derivatives as antifungal agents, particularly against Candida species. A series of (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives were synthesized, and many of these compounds, including 25 new ones, were found to strongly inhibit the morphological transition and virulence of Candida albicans without affecting its growth rate. nih.gov One novel compound, (1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine), was particularly effective at attenuating C. albicans virulence by interfering with hyphal development and showed no cytotoxicity to human cells at micromolar concentrations. nih.gov Furthermore, 15 of the 34 derivatives strongly inhibited C. albicans biofilm formation by more than 70%. nih.gov
Research into para-alkoxyphenylcarbamic acid esters with a substituted N-phenylpiperazine component also revealed anticandidal activity. scielo.br The activity of derivatives containing a 4-(4-fluorophenyl)piperazin-1-yl group against C. albicans was found to increase with the length of the alkoxy chain, a phenomenon known as the cut-off effect. scielo.br For derivatives with a 4-(3-trifluoromethylphenyl)piperazin-1-yl fragment, the most lipophilic compound demonstrated the highest activity. scielo.br
A novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, showed high-efficiency and broad-spectrum activity, with a Minimum Inhibitory Concentration (MIC) against pathogenic fungi ranging from 0.0625 to 4 µg/ml in vitro. nih.gov This compound was also effective at inhibiting biofilm formation in C. albicans. nih.gov
Additionally, arylsulfonamide-based compounds have been screened against a range of Candida species, including C. albicans, C. parapsilosis, and C. glabrata. mdpi.com This research aims to establish a structure-activity relationship to develop new topical antifungal treatments. mdpi.com Drimane derivatives have also been evaluated for their in vitro activity against three pathogenic Candida strains, with one previously unknown compound showing better antifungal activity than the others. mdpi.com
Interactive Data Table: Antifungal Activity of this compound Derivatives against Candida Species
| Compound Type | Candida Species | Key Findings | Source |
|---|---|---|---|
| (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives | C. albicans | Inhibited morphological transition and biofilm formation. | nih.gov |
| para-alkoxyphenylcarbamic acid esters | C. albicans | Activity influenced by alkoxy chain length and lipophilicity. | scielo.br |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic fungi, including Candida | High-efficiency, broad-spectrum, inhibited biofilm formation. | nih.gov |
| Arylsulfonamide-based compounds | C. albicans, C. parapsilosis, C. glabrata | Fungistatic potential, with some derivatives showing fungicidal effects. | mdpi.com |
Antiviral Potential, Including COVID-19 Related Research
The piperazine scaffold is a significant heterocyclic structure in medicinal chemistry, with many approved drugs for various viral infections containing this moiety. arabjchem.org Research has explored the antiviral properties of piperazine derivatives against a range of viruses. arabjchem.org
In the context of COVID-19, a molecular hybridization approach was used to synthesize potential antiviral agents for SARS-CoV-2. mdpi.com This strategy involves combining different pharmacophores to create new molecules with enhanced activity. While specific this compound derivatives were not the sole focus, the broader class of piperazine-containing compounds is being investigated for its potential to combat the virus. arabjchem.orgsdu.dk The rationale is that these compounds may interfere with viral entry or replication processes. sdu.dk
Studies on 3-phenylpiperidine-2,6-dione derivatives, which can be conceptually related to phenylpiperazine structures, were tested for their antiviral activity. nih.gov However, these specific compounds did not show activity against HIV-1, BVDV, or representatives of ssRNA- and dsRNA viruses. nih.gov
Antimycobacterial Activity of Substituted Phenylpiperazine Compounds
Substituted phenylpiperazine compounds have demonstrated notable in vitro activity against various mycobacterial strains. Derivatives of 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates were tested against Mycobacterium kansasii and Mycobacterium avium. semanticscholar.org The study found that these compounds generally exhibited MIC values in the range of 8-1000 µmol/l and showed better activity against M. kansasii 235/80 and M. avium 330/88 than isoniazid (B1672263). semanticscholar.org The substitution on the phenyl ring of the 4-phenylpiperazine was a key factor influencing activity. semanticscholar.org
In another study, a series of new N-phenylpiperazines were synthesized and evaluated for their antimycobacterial activity. researchgate.net Two compounds, 1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichloride, showed the highest inhibitory activity against M. kansasii with MICs of 15.4 and 15.0 µM, respectively. nih.gov The latter also demonstrated activity against M. marinum with an MIC of 15.0 µM. nih.gov
Furthermore, 2,5-disubstituted-benzoxazole derivatives containing a 4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido moiety were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. dergipark.org.tr These compounds showed broad antimycobacterial activity with MIC values between 8-64 µg/ml. dergipark.org.tr Compound 9, which has a fluoro atom on the benzyl (B1604629) moiety and a chloro atom on the phenylpiperazine moiety, was the most active derivative against both M. tuberculosis and its isolate, with an MIC value of 8 µg/ml for both. dergipark.org.tr
Additionally, new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstituted acetophenone) hydrazone derivatives were synthesized and tested against M. tuberculosis H37Rv. tubitak.gov.tr Among the tested compounds, two exhibited the best antimycobacterial activity with an MIC value of 5 μg/mL. tubitak.gov.tr
Interactive Data Table: Antimycobacterial Activity of Substituted Phenylpiperazine Compounds
| Compound Class | Mycobacterial Strain(s) | Key Findings | Source |
|---|---|---|---|
| 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates | M. kansasii, M. avium | Better activity than isoniazid against tested strains. | semanticscholar.org |
| N-(4-nitrophenyl)piperazine derivatives | M. kansasii, M. marinum | High inhibitory activity with MICs around 15 µM. | nih.gov |
| 2,5-disubstituted-benzoxazole derivatives | M. tuberculosis | Broad activity with MICs of 8-64 µg/ml; one compound had an MIC of 8 µg/ml. | dergipark.org.tr |
Anticancer and Cytotoxic Investigations of this compound Derivatives
Inhibition of Cancer Cell Proliferation by Phenylpiperazine Conjugates
Phenylpiperazine conjugates have been investigated for their ability to inhibit the proliferation of cancer cells. One approach involves conjugating a cytotoxic agent to a targeting moiety that includes a phenylpiperazine structure. For instance, pH (Low) Insertion Peptide (pHLIP) has been used to deliver monomethyl auristatin E (MMAE), a potent microtubule inhibitor, to cancer cells. nih.govnih.gov These pHLIP-MMAE conjugates have been shown to induce a potent cytotoxic effect, inhibiting cell growth by over 90% in a concentration- and pH-dependent manner. nih.govnih.gov The conjugates exhibited a significantly higher anti-proliferative effect at the low pH characteristic of tumor microenvironments compared to physiological pH. nih.govnih.gov
Plastoquinone analogs containing an N-phenylpiperazine moiety have also been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. researchgate.net One particular analog, PQ11, demonstrated promising anticancer activity against the MCF7 breast cancer cell line by suppressing cell proliferation. researchgate.net
Furthermore, chrysin-piperazine conjugates have been synthesized and evaluated for their in vitro anticancer activity against HeLa, CaSki, and SKOV-3 cancer cell lines. researchgate.net The nature and position of functional groups on the piperazine core were found to influence the anticancer effects. researchgate.net
Induction of Apoptosis in Various Cancer Cell Lines by this compound Analogs
Analogs of this compound have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Derivatives of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) have demonstrated significant cytotoxicity against prostate cancer cell lines (DU 145, PC-3, and LNCaP) by inducing apoptosis and inhibiting cell cycle progression. benchchem.com
Plastoquinone analogs featuring an N-phenylpiperazine component have also been found to induce apoptosis. researchgate.net One such analog, PQ11, was shown to increase oxidative stress and induce apoptosis in the MCF7 breast cancer cell line. researchgate.net Another analog, PQ2, exhibited significant cytotoxicity in HCT-116 cells and was found to induce apoptosis in these cells. researchgate.net
Novel 5-deazaalloxazine analogs, some of which incorporate a 4-phenylpiperazin-1-yl moiety, have been synthesized and tested for their antitumor activities. mdpi.com One compound, 3h, was found to induce a significant increase in both early and late apoptosis in MCF-7 breast cancer cells. mdpi.com
Thiosemicarbazones containing a piperazine ring, designed as analogs of Triapine, have also been investigated for their anticancer activity. nih.gov These compounds were found to inhibit the cell cycle and induce apoptosis, with the specific mechanism being dependent on the genetic profile of the cancer cell line. nih.gov
Interactive Data Table: Apoptosis Induction by this compound Analogs
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Source |
|---|---|---|---|
| 6-(4-phenylpiperazin-1-yl)pyridin-3-amine derivatives | DU 145, PC-3, LNCaP (prostate) | Induction of apoptosis, cell cycle inhibition. | benchchem.com |
| Plastoquinone analogs with N-phenylpiperazine | MCF7 (breast), HCT-116 | Increased oxidative stress, induction of apoptosis. | researchgate.net |
| 5-deazaalloxazine analogs with 4-phenylpiperazin-1-yl | MCF-7 (breast) | Significant increase in early and late apoptosis. | mdpi.com |
Therapeutic Potential in Specific Cancer Types, such as Prostate Cancer
Recent research has highlighted the potential of 4-phenylpiperazine derivatives as anticancer agents, particularly for prostate cancer. Novel thiourea and thiazolidinone derivatives synthesized from 6-(4-phenylpiperazin-1-yl)pyridin-3-amine have demonstrated significant cytotoxic activity against various prostate cancer (PC) cell lines, including DU 145, PC-3, and LNCaP. nih.govresearchgate.netdntb.gov.ua
One particular thiourea derivative, compound 5a , emerged as a potent cytotoxic agent. nih.gov Further investigations into its mechanism of action revealed that it induces apoptosis and DNA fragmentation in PC cell lines. nih.gov Additionally, compound 5a was found to inhibit cell cycle progression, leading to an accumulation of cells in the G1 or S phases. nih.gov These findings suggest that 4-phenylpiperazine derivatives could be promising candidates for the development of new therapeutic strategies against prostate cancer. nih.govbohrium.comresearchgate.net
The synthesis of these anticancer compounds often starts from 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, a known anticancer agent itself. researchgate.netbohrium.comresearchgate.net The process involves the reaction of 2-chloro-5-nitropyridine (B43025) with N-phenylpiperazine to produce 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, which is then further modified. nih.govresearchgate.netbohrium.com The structures of these synthesized compounds are typically confirmed using various spectroscopic methods. nih.govresearchgate.net
Anti-inflammatory and Immunomodulatory Effects of Phenylpiperazine Derivatives
Phenylpiperazine derivatives have demonstrated notable anti-inflammatory and immunomodulatory properties. biomedpharmajournal.orgontosight.ai Studies have shown that these compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of cytokine production. nih.govresearchgate.netresearchgate.net
A series of N-phenyl piperazine derivatives were synthesized and evaluated for their in vitro anti-inflammatory potential. biomedpharmajournal.org Among the synthesized compounds, P7 consistently showed the highest anti-inflammatory activity across most concentrations tested. At a concentration of 500 µg/mL, all tested compounds exhibited significant anti-inflammatory effects, ranging from 85-90%. biomedpharmajournal.org Another study focused on 1-((2,3-Dihydrobenzo[b] biomedpharmajournal.orgontosight.aidioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Compound 3k from this series was identified as a potent anti-inflammatory agent with no observed ulcerogenic activity. nih.gov Computational docking studies supported these findings, showing that compound 3k interacts with key residues in the active site of the COX-2 enzyme. nih.gov Some phenylpiperazine derivatives of 1,4-benzodioxan have shown potent anti-inflammatory effects by reducing carrageenan-induced paw edema. researchgate.net
The immunomodulatory effects of phenylpiperazine derivatives have also been investigated. For instance, aripiprazole, a marketed phenylpiperazine, has demonstrated a significant anti-inflammatory effect by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-13, and IL-17α. frontiersin.orgfrontiersin.org This suggests that phenylpiperazine derivatives may have a protective role against excessive inflammatory responses. frontiersin.orgfrontiersin.org
Other Noteworthy Biological Activities of this compound Compounds
Beyond their anticancer and anti-inflammatory properties, this compound derivatives exhibit a broad spectrum of biological activities, primarily through their interactions with various receptors and enzymes.
Alpha-1 Adrenoceptors: A number of 4-phenylpiperidine-2,6-dione (B1266656) derivatives with a phenylpiperazinylalkyl moiety have been synthesized and shown to have nanomolar affinities for human cloned α(1A)-, α(1B)-, and α(1D)-adrenergic receptor subtypes. nih.gov Specifically, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (34) displayed the highest affinity for the α(1A)-AR and acted as an antagonist. nih.gov Other studies have also identified phenylpiperazine derivatives with high affinity for α1-adrenoceptors, with some compounds showing selectivity for this receptor over α2-adrenoceptors. core.ac.uknih.govresearchgate.net The presence of an o-methoxyphenyl)piperazine moiety appears to be important for high affinity. nih.govacs.org
5-HT Receptors: Phenylpiperazine derivatives have been extensively studied as ligands for serotonin (5-HT) receptors. if-pan.krakow.pl Novel N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione have shown high affinity for 5-HT(2A) receptors, acting as antagonists. if-pan.krakow.pl The length of the alkyl linker and the substitution pattern on the phenyl ring of the piperazine moiety have been found to be crucial for affinity and selectivity. nih.gov For instance, compounds with a three-methylene linker and a 4-fluorophenyl-1-piperazine fragment exhibited high affinity for 5-HT(2A) receptors. nih.gov Furthermore, certain derivatives have shown dual activity at 5-HT1A receptors and the serotonin transporter, suggesting their potential as antidepressants. researchgate.net The specific labeling of 5-HT(1B) receptors in the rat frontal cortex has been achieved using the phenylpiperazine derivative [3H]GR125,743. nih.gov
Adenosine (B11128) A2A Receptors: Derivatives of 2-((4-aryl(alkyl)piperazin-1-yl)alkylamino)-5′-N-ethylcarboxamidoadenosine have been identified as potent and selective agonists of the A2A adenosine receptor (A2AAR), with potential applications as anti-inflammatory agents. sci-hub.seresearchgate.netacs.org Docking studies have guided the design of these compounds, leading to the identification of highly potent and selective A2A agonists. acs.org Conversely, other thiazolo[5,4-d]pyrimidine derivatives containing a phenylpiperazine moiety have been developed as potent and selective A2A AR inverse agonists. nih.gov The 5-(N4-substituted-piperazin-1-yl) derivatives, however, showed little to no affinity for the A2A AR but did bind to the A1 AR subtype. tandfonline.com
D3 Receptors: N-phenylpiperazine analogs have been designed to selectively target the D3 dopamine receptor over the D2 subtype. nih.gov The selectivity is attributed to the ability of these compounds to bind in a bitopic manner, interacting with both the orthosteric binding site and a unique secondary binding site on the D3 receptor. nih.gov
Adipose Triglyceride Lipase (ATGL): Derivatives of 1-nitroso-4-phenylpiperazine (B116761) have shown promise as inhibitors of adipose triglyceride lipase (ATGL), an enzyme involved in lipid metabolism. benchchem.com Hydrazone-based inhibitors derived from this compound have also been developed and tested for their activity against ATGL. researchgate.net
Tyrosinase: Several studies have explored phenylpiperazine derivatives as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.netmdpi.combenchchem.comresearchgate.netacs.org N-(substituted-phenyl)-4-(4-phenyl-1-piperazinyl) butanamides and related compounds have emerged as excellent inhibitors of mushroom tyrosinase (mTYR), with some derivatives showing significantly higher potency than the standard inhibitor, kojic acid. mdpi.com A novel compound, (4-phenylpiperazin-1-ium) hydrogenfumarate, has also been identified as a potent tyrosinase inhibitor through docking-based drug design. researchgate.net
Monoamine Oxidase B (MAO-B): Chalcone derivatives incorporating a phenylpiperazine moiety have been synthesized and evaluated for their inhibitory activity against human monoamine oxidase A (hMAO-A) and B (hMAO-B). dergipark.org.trresearchgate.net Several of these compounds displayed good inhibition against hMAO-B, with some exhibiting IC50 values in the sub-micromolar range. dergipark.org.tr Additionally, computational studies have identified 6-methoxy-2-(4-phenylpiperazin-1-yl)quinoline as a promising MAO-B inhibitor with favorable drug-like properties. researchgate.net Some hydrazone derivatives have also been synthesized and show inhibitory activity against MAO enzymes. mdpi.com Other studies have focused on developing dual-target ligands with both histamine (B1213489) H3 receptor and MAO-B inhibitory activity. nih.gov
Mechanisms of Action and Molecular Interactions of 4 Phenylpiperazin 1 Amine Derivatives
Receptor Binding and Ligand-Target Interactions of Phenylpiperazine Compounds
The phenylpiperazine core is a key pharmacophore that facilitates interactions with several G-protein coupled receptors (GPCRs). The basic nitrogen atom of the piperazine (B1678402) ring is often crucial for forming ionic bonds with acidic residues, such as aspartate, in the transmembrane domains of these receptors. nih.gov
Phenylpiperazine derivatives are well-known for their significant interactions with serotonin (B10506) (5-HT) receptors, demonstrating a range of affinities and functional activities from agonism to antagonism.
Certain 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives have been synthesized and evaluated for their affinity for 5-HT1A and 5-HT2A receptors. nih.gov Compounds featuring a phenylpropyl substituent at the 7-position of the purine-2,6-dione (B11924001) ring, or those with a phenylmethyl group at position 7 combined with a 2-methoxy substitution on the phenylpiperazine moiety, displayed notable affinity for 5-HT1A receptors, with Ki values ranging from 8 to 50 nM. nih.gov However, these structural modifications did not yield potent 5-HT2A ligands, as their affinity for this receptor subtype was low (Ki = 115-550 nM). nih.gov In functional assays, these high-affinity 5-HT1A ligands behaved as postsynaptic antagonists. nih.gov
The introduction of a 4,5-dihydrothiazole substituent on the arylpiperazine scaffold has also been explored to modulate activity at serotonergic receptors. nih.gov Molecular docking studies suggest that the protonatable nitrogen of the piperazine ring is critical for binding to an aspartate residue (Asp3.32) in the 5-HT1A receptor's binding site. nih.gov Furthermore, N4-substitution on simple arylpiperazines can significantly enhance their affinity for 5-HT1A sites. lookchem.com For instance, derivatives where the 4-substituent is a phthalimido or benzamido group separated by a four-methylene unit from the piperazine nitrogen exhibit high affinity. One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has a reported Ki value of 0.6 nM for the 5-HT1A receptor. lookchem.com
The 5-HT2A receptor is a key target for treating psychiatric disorders, and arylpiperazine derivatives have been developed as antagonists. mdpi.com The interaction between these ligands and the 5-HT2A receptor has been investigated using molecular docking, which helps to elucidate the binding modes and structural features that influence inhibitory activity. mdpi.com Some phenylpiperazine-hydantoin derivatives have been found to be potent dual 5-HT1A receptor and α-adrenergic receptor ligands. nih.gov
| Compound Class | Target Receptor | Affinity (Ki) | Functional Activity |
|---|---|---|---|
| Purine-2,6-dione derivatives | 5-HT1A | 8 - 50 nM | Postsynaptic Antagonist |
| Purine-2,6-dione derivatives | 5-HT2A | 115 - 550 nM | Low Affinity |
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 nM | High-Affinity Ligand |
Derivatives of 4-phenylpiperazin-1-amine are pivotal in the development of ligands with selectivity for dopamine (B1211576) D2-like receptor subtypes (D2, D3, and D4). This selectivity is crucial as these subtypes are implicated in various neurological and psychiatric conditions.
Studies on N-phenylpiperazine analogs have shown that they can bind selectively to the D3 versus the D2 receptor subtype, despite the high degree of amino acid sequence homology between them. nih.gov For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines exhibited a range of binding affinities at the D3 receptor with Ki values between 1.4 and 43 nM, and a D3 vs. D2 selectivity of 67 to 1831-fold. mdpi.com One compound from this series demonstrated a D3 binding affinity in the nanomolar range with approximately 500-fold selectivity over the D2 receptor. nih.gov This high selectivity is often attributed to the ability of these compounds to bind in a "bitopic" manner, engaging with both the primary binding site and a secondary, allosteric site on the D3 receptor. nih.gov
The structural features contributing to this selectivity have been extensively studied. For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the presence of a 2,3-dichlorophenylpiperazine moiety resulted in the highest D3 receptor affinity (subnanomolar range). acs.org In contrast, a 2-methoxyphenylpiperazine analog showed a threefold increase in D3 affinity compared to the unsubstituted phenylpiperazine, but its D2 affinity increased nearly tenfold, leading to reduced selectivity. acs.org
Furthermore, assembling phenylpiperazines with 7a-azaindole via different spacers has led to the development of subtype-selective ligands that preferentially interact with D4, D2, or D3 receptors. acs.org Docking studies based on receptor homology models have identified specific interactions with conserved amino acids like Asp3.32 and His6.55, as well as less conserved residues that contribute to subtype selectivity. acs.org
| Compound Class / Derivative | D3 Receptor Affinity (Ki) | D2 Receptor Affinity (Ki) | D3 vs. D2 Selectivity |
|---|---|---|---|
| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | 1.4 - 43 nM | Varies | 67 - 1831-fold |
| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs | 2.5 - 31 nM | Varies | 73 - 1390-fold |
| [4-(4-Carboxamidobutyl)]-1-(2,3-dichlorophenyl)piperazine | Subnanomolar | Varies | High |
| [4-(4-Carboxamidobutyl)]-1-(2-methoxyphenyl)piperazine | ~3-fold higher than unsubstituted | ~10-fold higher than unsubstituted | Reduced |
The A2A adenosine (B11128) receptor (A2AAR), a Gs-coupled receptor, is a significant target in medicinal chemistry. nih.gov While many ligands are developed as antagonists, some exhibit inverse agonism, meaning they can reduce the receptor's basal activity in the absence of an agonist. nih.govkcl.ac.uk Inverse agonists, such as ZM241385, are known to bind preferentially to the inactive state of the A2AAR, thereby reducing constitutive receptor activity. kcl.ac.uk
While the literature extensively covers A2AAR antagonists and the concept of inverse agonism, specific studies detailing this compound derivatives as A2AAR inverse agonists are not prominently featured in the provided search results. However, the development of various heterocyclic compounds, including those with purine (B94841) and triazolotriazine scaffolds, has yielded potent A2AAR antagonists. mdpi.com For instance, ZM241385, a non-xanthine antagonist, binds to the A2AAR with high affinity (Ki = 1.6 nM). mdpi.com The development of A2AAR antagonists is a promising strategy for neurodegenerative disorders. nih.govnih.gov It is plausible that within the vast chemical space of phenylpiperazine derivatives, compounds with A2A inverse agonist activity exist or could be designed, but specific research confirming this for this compound analogs requires further investigation.
Phenylpiperazine derivatives frequently exhibit high affinity for α1-adrenergic receptors (α1-ARs), which are G-protein coupled receptors divided into α1A, α1B, and α1D subtypes. mdpi.com These compounds typically act as antagonists at these receptors. nih.govmdpi.com
A study of novel phenylpiperazine derivatives of phenytoin (B1677684) found that they possessed affinities for α1-adrenoceptors in the nanomolar to submicromolar range. nih.gov Structure-activity relationship (SAR) analysis revealed that the most active compounds contained 2-alkoxyphenylpiperazine moieties. nih.gov Molecular docking of N-phenylpiperazine derivatives to the α1A-adrenoceptor has shown that key binding sites include amino acid residues such as Asp106, Gln177, Ser188, and Ser192, with the binding driven by hydrogen bonds and electrostatic forces. rsc.org
In another series of 1,4-substituted piperazine derivatives, compounds possessing a 1-(o-methoxyphenyl)piperazine moiety showed particularly high affinity and selectivity for α1-ARs. ingentaconnect.com For example, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride had a Ki value of 2.4 nM for α1-ARs and was over 142-fold more selective for α1 over α2-adrenoceptors. ingentaconnect.com Functional assays confirmed their antagonistic properties, with pA2 values indicating potent activity. ingentaconnect.com For a selection of hydantoin-arylpiperazine derivatives, all tested compounds with high α1-AR affinity acted as antagonists towards the α1A, α1B, and α1D subtypes. nih.govmdpi.com
| Compound | α1-AR Affinity (Ki) | α1 vs. α2 Selectivity | Functional Activity (pA2) |
|---|---|---|---|
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.4 nM | 142.13-fold | 8.807 |
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.1 nM | 61.05-fold | 8.441 - 8.807 (range for class) |
| Various Phenylpiperazine-phenytoin derivatives | Nanomolar to submicromolar | Moderately selective | Antagonistic |
Enzymatic Inhibition and Modulation by this compound Analogs
Beyond receptor modulation, derivatives of this compound have been investigated as inhibitors of key metabolic enzymes.
Adipose triglyceride lipase (B570770) (ATGL) is the rate-limiting enzyme for the hydrolysis of triacylglycerols (TGs) stored in cellular lipid droplets. nih.gov Inhibition of ATGL is a therapeutic strategy for metabolic disorders characterized by elevated circulating fatty acids, such as insulin (B600854) resistance and non-alcoholic fatty liver disease. nih.gov
This compound serves as a key nucleophile in the synthesis of hydrazone-based ATGL inhibitors. nih.gov In one study, this compound was reacted with various substituted benzaldehydes to produce a series of hydrazone analogs. nih.gov This work led to the development of Atglistatin, a selective small-molecule inhibitor of ATGL that reduces fatty acid mobilization in vitro and in vivo. nih.govmedchemexpress.com Atglistatin inhibits lipolysis with an IC50 of 0.7 µM. medchemexpress.com
However, Atglistatin is a species-selective inhibitor, being effective against mouse ATGL but not human ATGL. nih.gov This has prompted the development of other inhibitors, such as NG-497, which selectively inactivates human ATGL. nih.gov The structural basis for this species selectivity lies within a hydrophobic cavity near the active site, where differences in three specific amino acid residues determine inhibitor efficacy. nih.gov The development of these inhibitors validates ATGL as a pharmacological target and provides chemical tools to study its role in human physiology and disease. nih.govnih.gov
| Inhibitor | Target Enzyme | Inhibitory Concentration (IC50) | Species Selectivity |
|---|---|---|---|
| Atglistatin | Adipose Triglyceride Lipase (ATGL) | 0.7 µM | Mouse-selective |
| NG-497 | Adipose Triglyceride Lipase (ATGL) | Not specified | Human-selective |
Tyrosinase Enzyme Inhibition Mechanisms
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for the development of depigmenting agents. researchgate.net Several derivatives of 4-phenylpiperazine have been investigated as tyrosinase inhibitors.
One study reported a series of nitrophenylpiperazine derivatives, with compound 4l , which features an indole (B1671886) moiety, demonstrating a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.govmendeley.com Kinetic analysis of this compound revealed a mixed-type inhibition mechanism against the tyrosinase enzyme. nih.govmendeley.com This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process. nih.govmendeley.com Molecular docking studies further elucidated that the piperazine ring helps to correctly orient the substituted moiety within the active site of the tyrosinase enzyme. nih.gov
Another study explored 3-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)propan-1-one and 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone derivatives. Among these, compound 4b was identified as a potent inhibitor with an IC50 of 3.80 µM. researchgate.net Structure-activity relationship (SAR) analysis of various benzoyl and cinnamoyl piperazine/piperidine (B6355638) amides indicated that benzylpiperazine derivatives showed different potencies compared to benzylpiperidine derivatives, suggesting that the basic amino group of the piperazine moiety could be involved in interactions with the tyrosinase enzyme. acs.org
| Compound | Derivative Class | IC50 (µM) | Inhibition Mechanism |
| 4l | Nitrophenylpiperazine with indole moiety | 72.55 | Mixed |
| 4b | 3-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)propan-1-one | 3.80 | Not specified |
Monoamine Oxidase (MAO) Inhibition Pathways
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. mdpi.commdpi.com A series of para-substituted 4-phenylpiperidines and 4-phenylpiperazines have been synthesized and evaluated for their affinity towards MAO-A and MAO-B. nih.gov The study revealed that para-substituents with a low dipole moment increased the affinity for MAO-A, while large, hydrophobic substituents resulted in high affinity for MAO-B. nih.gov
In another study, a series of 1,4-biphenylpiperazine derivatives were designed as MAO inhibitors. nih.gov Many of these compounds showed selectivity towards hMAO-B over hMAO-A. nih.gov Notably, compound 20 exhibited the best activity and selectivity for hMAO-B with an IC50 value of 53 nM and a selectivity index of 1122-fold over MAO-A. nih.gov
Pyridazinobenzylpiperidine derivatives have also been investigated as MAO inhibitors, with most compounds showing a higher inhibition of MAO-B than MAO-A. mdpi.comCompound S5 was the most potent inhibitor of MAO-B with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comresearchgate.net
| Compound | Derivative Class | Target | IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Compound 20 | 1,4-Biphenylpiperazine | hMAO-B | 53 | 1122 |
| Compound S5 | Pyridazinobenzylpiperidine | MAO-B | 203 | 19.04 |
Complement System Protease (C1s) Inhibition and its Mechanism
The complement system is a component of the innate immune system, and its dysregulation can lead to various inflammatory and autoimmune diseases. nih.gov The C1s protease is a key enzyme in the classical complement pathway. nih.gov A derivative, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) , has been identified as a selective and competitive inhibitor of C1s. nih.govnih.gov
Biochemical studies demonstrated that A1 binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of about 5.8 μM. nih.gov A high-resolution crystal structure revealed that A1 interacts with the substrate recognition site of C1s, providing a physical basis for its inhibitory mechanism. nih.govnih.gov This discovery has paved the way for the development of more potent and selective small-molecule inhibitors of C1s. nih.govnih.gov In a related effort, a non-amidine C1s inhibitor, 1-aminophthalazine , was identified as a unique S1 binder to C1s, leading to the development of a novel series of potent and selective C1s inhibitors. acs.org
| Compound | Derivative Class | Target | Kd (µM) | Ki (µM) | Inhibition Mechanism |
| A1 | 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide | C1s | ~9.8 | ~5.8 | Competitive |
| 1-aminophthalazine | 1-aminophthalazine | C1s | Not specified | Not specified | S1 binder |
Cellular Pathway Perturbations by this compound Derivatives
Cell Cycle Arrest Mechanisms Induced by Phenylpiperazines
Phenylpiperazine derivatives have been shown to exert anticancer effects by inducing cell cycle arrest in various cancer cell lines. For instance, naftopidil, a phenylpiperazine derivative, has been reported to inhibit prostate cancer cell growth by arresting the cell cycle in the G1 phase. mdpi.com A specific dispiropiperazine derivative, SPOPP-3 (1) , was found to have anti-proliferative activity against a panel of human cancer cell lines by arresting the cell cycle at the G2/M phase. nih.gov This cell cycle arrest was associated with the disruption of normal mitotic spindle positioning. nih.gov
Another study on piperine, which contains a piperidine ring similar in structure to piperazine, demonstrated that it induces G1 phase cell cycle arrest in melanoma cells. plos.org This arrest was correlated with the downregulation of cyclin D1 and the induction of p21. plos.org Furthermore, the treatment was associated with DNA damage, as indicated by the phosphorylation of H2AX, and the activation of ATR and Chk1. plos.org Similarly, cinobufagin (B1669057) was found to arrest A375 malignant melanoma cells at the G2/M phase of the cell cycle. frontiersin.org
| Compound | Cell Line | Cell Cycle Phase Arrest | Associated Molecular Events |
| Naftopidil | Prostate cancer | G1 | Not specified |
| SPOPP-3 (1) | Various cancer cells | G2/M | Disruption of mitotic spindle |
| Piperine | Melanoma | G1 | Downregulation of cyclin D1, induction of p21, DNA damage |
| Cinobufagin | Malignant melanoma | G2/M | Upregulation of ATM and Chk2, downregulation of CDC25C |
Apoptosis Induction Pathways Triggered by this compound Compounds
In addition to cell cycle arrest, this compound derivatives can induce programmed cell death, or apoptosis, in cancer cells through various signaling pathways. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs have been shown to be potent anticancer agents that induce apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase. nih.gov Inactivation of c-Src is a central mechanism for inducing apoptosis in cancer cells treated with these purine analogs. nih.gov
Another novel piperazine derivative was found to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.us The inhibition of the PI3K/AKT pathway was identified as a major mechanism for its pro-apoptotic activity. e-century.us Furthermore, phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential anticancer agents that exhibit cytotoxic activity and induce apoptosis. nih.gov Molecular docking studies suggest that these compounds can bind to topoisomerase and DNA, with the phenylpiperazine moiety involved in π-π stacking interactions with nucleic acid bases. nih.gov Some synthetic molecules have been shown to activate caspase-independent apoptosis by triggering the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. mdpi.com
| Compound Class | Cancer Type | Apoptosis Pathway | Key Molecular Targets |
| 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs | Hepatocellular carcinoma | Caspase-dependent | c-Src kinase |
| Novel piperazine derivative | Leukemia | Caspase-dependent | PI3K/AKT, Src family kinases, BCR-ABL |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast cancer | Not specified | Topoisomerase II, DNA |
Impact on Neurotransmitter Release and Reuptake (e.g., Norepinephrine (B1679862), Serotonin, Dopamine)
Certain this compound derivatives have a significant impact on neurotransmitter systems in the brain. nih.gov A study of four novel diphenylbutylpiperazinepyridyl derivatives—FG5865 , FG5891 , FG5893 , and FG5909 —demonstrated their potent inhibition of the reuptake of serotonin, norepinephrine, and dopamine in rat brain synaptosomes. nih.gov
In addition to reuptake inhibition, compounds FG5865 , FG5891 , and FG5893 were found to increase the release of serotonin and dopamine. nih.gov However, the induced release was less pronounced than that caused by agents like fenfluramine (B1217885) or amphetamine. nih.gov All four compounds also inhibited the glutamate-stimulated release of dopamine. nih.gov These findings highlight the complex interplay of these derivatives with neurotransmitter systems, suggesting their potential as modulators of synaptic transmission. nih.gov Phytochemicals have also been shown to modulate the biosynthesis and function of serotonin, dopamine, and norepinephrine for the treatment of monoamine neurotransmission-related psychiatric diseases. mdpi.com
| Compound | Neurotransmitter System | Effect on Reuptake | Effect on Release |
| FG5865 | Serotonin, Norepinephrine, Dopamine | Potent inhibition | Increased (Serotonin, Dopamine) |
| FG5891 | Serotonin, Norepinephrine, Dopamine | Potent inhibition | Increased (Serotonin, Dopamine) |
| FG5893 | Serotonin, Norepinephrine, Dopamine | Potent inhibition | Increased (Serotonin, Dopamine) |
| FG5909 | Serotonin, Norepinephrine, Dopamine | Potent inhibition | No significant effect |
GABA-ergic Neurotransmission Modulation
The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), plays a crucial role in regulating neuronal excitability. The modulation of GABAergic neurotransmission is a key mechanism of action for many centrally acting drugs. Derivatives of this compound have been investigated for their potential to interact with and modulate the GABAergic system, particularly through their effects on the GABAA receptor (GABAA-R).
Research has demonstrated that certain piperazine derivatives can act as antagonists of the human α1β2γ2 GABAA receptor. nih.gov This inhibitory action on the GABAA-R could lead to a reduction in the inhibitory input on catecholaminergic neurons, potentially contributing to increased levels of neurotransmitters like dopamine and norepinephrine in the brain. nih.gov This mechanism is not only relevant for understanding the therapeutic effects of psychiatric medications but also for managing potential toxic effects in cases of overdose. nih.gov
A study involving the expression of human α1β2γ2 GABAA-R in Xenopus oocytes and the use of the two-electrode voltage-clamp technique revealed that various piperazine derivatives concentration-dependently inhibited the GABA-evoked ion current. nih.gov The potency of this inhibition was found to be structure-dependent. Among the tested compounds, chlorophenylpiperazines exhibited the most potent antagonistic effects on the GABAA-R. nih.gov For instance, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) showed a 20% inhibitory concentration (IC20) value of 46μM and could achieve a maximum inhibition of approximately 90% at a concentration of 1mM. nih.gov
The study ranked the potency of several piperazine derivatives based on their IC20 values, providing a clear structure-activity relationship for their GABAA-R antagonism. nih.gov
Table 1: Inhibitory Potency of Piperazine Derivatives on GABAA Receptor This interactive table summarizes the relative potency of various piperazine derivatives in inhibiting the GABA-evoked ion current at the human α1β2γ2 GABAA receptor. The derivatives are ranked from highest to lowest potency based on their IC20 values.
| Compound Name | Abbreviation | Relative Potency Rank |
| 1-(2-chlorophenyl)piperazine | 2CPP | 1 |
| 1-(3-methoxyphenyl)piperazine | 3MPP | 2 |
| 1-(4-chlorophenyl)piperazine | 4CPP | 3 |
| 1-(4-methoxyphenyl)piperazine | 4MPP | 4 |
| 1-(2-methylbenzyl)piperazine | 2MBP | 5 |
| 1-(3-chlorophenyl)piperazine | 3CPP | 6 |
| Phenylpiperazine | PP | 7 |
| 1-(4-fluorophenyl)piperazine | 4FPP | 8 |
| 1-(2-methoxyphenyl)piperazine | 2MPP | 9 |
| 1-(3-(Trifluoromethyl)phenyl)piperazine | TFMPP | 10 |
| 1-(3-methylbenzyl)piperazine | 3MBP | 11 |
| Benzylpiperazine | BZP | 12 |
This antagonism of the GABAA receptor represents a significant mode of action for piperazine derivatives, highlighting their influence on the principal inhibitory system in the brain. nih.gov
Structure Activity Relationships Sar and Rational Drug Design of 4 Phenylpiperazin 1 Amine Derivatives
Influence of Substituents on Biological Activity of 4-Phenylpiperazin-1-amine Analogs
Phenyl Ring Substitution Effects on Potency and Selectivity
The nature and position of substituents on the phenyl ring of this compound analogs play a pivotal role in modulating their pharmacological properties. Both electronic and steric factors of the substituents significantly influence the potency and selectivity of these compounds for their respective biological targets.
Research into antimycobacterial agents has shown that the introduction of lipophilic, electron-withdrawing groups on the phenyl ring can enhance activity. For instance, analogs bearing a 3'-trifluoromethyl (-CF3) or a 4'-fluoro (-F) substituent on the 4-phenylpiperazin-1-yl moiety demonstrated improved in vitro activity against Mycobacterium tuberculosis H37Rv and other mycobacterial strains. mdpi.com In one study, 1-[2-hydroxypropyl-{(3-trifluoromethyl)- phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride was identified as a potent inhibitor of M. tuberculosis H37Ra, with a Minimum Inhibitory Concentration (MIC) of less than 3.80 μM. mdpi.com Conversely, other studies have indicated that electron-withdrawing lipophilic substituents on the phenyl ring can, in some scaffolds, decrease or eliminate in vitro efficacy against M. tuberculosis H37Rv. mdpi.com
For sigma (σ) receptors, substitutions on the phenylacetamide aromatic ring of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which can be considered analogs, influence affinity and selectivity. Generally, 3-substituted compounds showed higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. nih.gov The selectivity for σ1 receptors followed the trend of 3 > 2 ≈ 4 for chloro, bromo, fluoro, nitro, and methoxy (B1213986) substituted analogs. nih.gov Halogen substitution tended to increase affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.gov
| Compound | Substituent(s) on Phenyl Ring | Target | Activity |
| 1 | 3,4-dichloro | M. tuberculosis H37Ra | MIC < 3.80 µM |
| 2 | 2-methyl | hTAAR1 | EC50 = 30 nM |
| 3 | 3-methyl | hTAAR1 | EC50 = 1100 nM |
| 4 | 4-methyl | hTAAR1 | EC50 = 740 nM |
| 5 | 2,3-dichloro | hTAAR1 | EC50 = 20 nM |
| 6 | 2-methoxy | hTAAR1 | EC50 = 93 nM |
| 7 | Unsubstituted | σ1 Receptor | Ki = 3.90 nM |
| 8 | 2-fluoro | σ1 Receptor | Ki = 3.56 nM |
| 9 | 3-chloro | σ1 Receptor | Ki = 1.02 nM |
Impact of Piperazine (B1678402) Ring Modifications on Pharmacological Profile
The piperazine ring itself is a critical component of the pharmacophore, and its modification can significantly alter the pharmacological profile of the derivatives. Alterations such as ring expansion, contraction, or replacement with other heterocyclic systems have been explored to modulate activity and selectivity.
In the development of antitumor agents, the introduction of a homopiperazine (B121016) ring, a seven-membered ring analog of piperazine, has been shown to significantly improve antitumor activity in certain molecular scaffolds. nih.gov Conversely, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) moiety has been reported to cause a noticeable decrease in biological activity. nih.gov These findings underscore the importance of the specific geometry and the presence of the two nitrogen atoms of the piperazine ring for optimal interaction with the biological target.
For anti-influenza drug design, modifications to the piperazine ring of nucleozin (B1677030) analogs highlighted the essential nature of this heterocycle for maintaining antiviral activity. The loss of activity upon modification suggests that the piperazine ring is crucial for the compound's mechanism of action.
In the pursuit of dual inhibitors of serotonin (B10506) and noradrenaline reuptake, the replacement of the piperazine ring with a homopiperazine was investigated. lookchem.com This modification provides insight into the spatial requirements of the binding site.
Role of Linker Length and Heterocyclic Moieties on Activity of this compound Conjugates
In many this compound derivatives, the core structure is connected to other molecular fragments via a linker. The length and nature of this linker, as well as the types of heterocyclic moieties attached, are critical for optimizing biological activity.
The length of the alkyl chain linking the phenylpiperazine moiety to other parts of a molecule can have a profound effect on receptor affinity and selectivity. In a series of compounds targeting 5-HT1A and α1-adrenergic receptors, the affinity was highly dependent on the number of methylene (B1212753) units in the linker. nih.gov For the 5-HT1A receptor, a linker of four methylene units (n=4) was optimal, while for the α1 receptor, linkers of three or four units (n=3 or 4) were preferred. nih.gov This differential preference highlights the distinct topographies of the binding sites of these two receptors.
The incorporation of additional heterocyclic moieties, often attached to the N-1 nitrogen of the piperazine, is a common strategy to enhance potency and introduce selectivity. In a series of dopamine (B1211576) D2 and D3 receptor ligands, the N-substitution on the piperazine ring could accommodate various substituted indole (B1671886) rings. nih.gov Importantly, these studies showed that the heterocyclic ring does not need to be directly connected to the piperazine; linkers such as an amide or a methylene group can be used to achieve high affinity and selectivity for the D3 receptor. nih.gov For instance, an indazole derivative and a benzo[b]thiophene derivative in this series exhibited high affinity for both D2 and D3 receptors. nih.gov
Pharmacophore Modeling and Lead Optimization Strategies for this compound Scaffold
Identification of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the this compound scaffold, several pharmacophore models have been developed for various targets.
For agonists of the human TAAR1 receptor, a pharmacophore model was developed based on a series of 1-amidino-4-phenylpiperazine derivatives. nih.gov The key features identified were a basic amidino group, which acts as a key interaction point, and a planar aromatic ring (the phenyl group) as a lipophilic substituent. nih.gov These two features are spatially separated by the piperazine ring, which acts as a scaffold to hold them in the correct orientation for receptor binding. nih.gov
In the context of antimalarial 4-anilinoquinolines, where a phenylpiperazine can be part of the structure, a pharmacophore model identified several key features for activity against Plasmodium falciparum. These include the quinoline (B57606) nitrogen acting as a hydrogen bond acceptor, the 4-amino group as a hydrogen bond donor, and the 4-anilino benzene (B151609) ring contributing to aromatic interactions. nih.gov Electron-withdrawing groups at the R7 position of the quinoline nucleus were found to be favorable and contribute to hydrophobic interactions. nih.gov
A ligand-based pharmacophore model can be developed from a set of active compounds to elucidate their common structural features. frontiersin.org Such models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govfrontiersin.org
Strategies for Enhancing Efficacy and Reducing Off-Target Effects
Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing off-target effects.
One common strategy for derivatives of this compound is the exploration of various substituents on the phenyl ring and other parts of the molecule to fine-tune the interaction with the target. For example, in the development of mTOR inhibitors, fixing the R2 position with a phenylpiperazine moiety was a strategy to introduce a water-solubilizing basic nitrogen. nih.gov Further elaboration of other parts of the scaffold, guided by a homology model of the target's binding site, allowed for the optimization of potency. nih.gov
Bioisosteric replacement is another key strategy to improve drug-like properties. For instance, the replacement of a piperazine ring with a different but structurally similar group can be used to improve metabolic stability, a crucial factor in determining the in vivo performance of a drug candidate. nih.gov
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are increasingly used in the early stages of lead optimization to identify potential liabilities and guide the design of compounds with more favorable pharmacokinetic profiles.
A crucial aspect of optimization is enhancing selectivity for the desired target over other related proteins to reduce the risk of side effects. This can be achieved by exploiting subtle differences in the amino acid composition and shape of the binding sites between the target and off-targets. For example, in the development of selective dopamine D3 receptor ligands, modifications to the terminal heterocyclic moiety and the linker were systematically explored to maximize D3 affinity while minimizing D2 affinity. nih.gov
Bioisosteric Replacements in this compound Scaffold
Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design aimed at enhancing efficacy, reducing toxicity, and improving pharmacokinetic profiles. ctppc.org In the context of the this compound scaffold, this approach has been instrumental in fine-tuning the biological activity of derivatives. A bioisostere is a molecule created by exchanging an atom or a group of atoms with a broadly similar alternative, with the goal of creating a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.com This replacement can be based on physicochemical or topological similarities and may lessen toxicity, alter the lead's activity, or change its pharmacokinetics. cambridgemedchemconsulting.com
One common bioisosteric modification involves the substitution of the phenyl ring. The benzene ring is a frequent component in approved drugs, serving as either a pharmacophore or a scaffold. nih.gov However, its overuse can lead to poor physicochemical properties in drug candidates. nih.gov Strategic replacement of the phenyl ring can lead to improved potency, solubility, and metabolic stability, while decreasing lipophilicity, plasma protein binding, and potential for adverse effects. nih.gov For instance, replacing a phenyl ring with a piperazine has been shown to retain potency while reducing the calculated Log P (cLog P), and substituting it with a piperidine (B6355638) can also maintain potency and lower cLog P. blumberginstitute.org
Heterocycles are widely used as bioisosteres for the phenyl ring and other aromatic systems. nih.govnih.gov For example, a 1,2,3-triazole has been successfully employed as a bioisosteric substitute for an amide group in a series of compounds where a substituted phenylpiperazine is linked to an aryl unit. nih.gov Similarly, oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, are frequently used as amide bioisosteres, as they can mimic the planarity and dipole moment of the amide bond, potentially leading to better metabolic stability and membrane permeability. nih.gov In the development of potent agonists for the human TAAR1 receptor, the amidine moiety was found to be a good bioisostere for an amino-oxazoline ring. nih.gov
The strategic application of bioisosterism extends to modifying substituents on the phenyl ring itself. The introduction of fluorine as a bioisostere for a hydrogen atom can significantly impact a compound's potency. nih.gov In a series of 1,2-benzothiazine derivatives, the introduction of a phenylpiperazine derivative with two chlorine atoms on the phenyl ring was found to be highly favorable for cytotoxic activity. nih.gov
Furthermore, the core piperazine structure itself can be the subject of bioisosteric replacement. Analogues based on piperazine can favorably modify key pharmacokinetic properties when incorporated into molecular scaffolds. enamine.net For example, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to positively affect activity and decrease the parent compound's cytotoxicity. enamine.net
The following table summarizes examples of bioisosteric replacements applied to the this compound scaffold and related structures, highlighting the rationale and observed outcomes.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Observed Outcome | Reference |
| Phenyl Ring | Piperazine | Reduce lipophilicity, improve physicochemical properties | Potency retained, cLog P reduced | blumberginstitute.org |
| Phenyl Ring | Piperidine | Reduce lipophilicity, improve physicochemical properties | Potency retained, cLog P reduced | blumberginstitute.org |
| Amide Linker | 1,2,3-Triazole | Improve metabolic stability and drug-like properties | Mimics the trans configuration of the amide bond | nih.gov |
| Amide Linker | 1,2,4-Oxadiazole / 1,3,4-Oxadiazole | Improve metabolic stability and membrane permeability | Mimics planarity and dipole moment of the amide bond | nih.gov |
| Amino-oxazoline Ring | Amidine Moiety | Simplify structure, maintain or improve receptor binding | Good bioisosteric replacement, enhanced potency | nih.gov |
| Hydrogen Atom | Fluorine Atom | Modulate electronic properties and metabolic stability | Can markedly influence potency | nih.gov |
| Unsubstituted Phenyl | Dichlorophenyl | Enhance biological activity | Preferred for cytotoxic activity in 1,2-benzothiazine derivatives | nih.gov |
| Piperazine Ring | Spirodiamine | Improve activity and reduce toxicity | Beneficially affected activity and reduced cytotoxicity of Olaparib | enamine.net |
Computational Approaches in SAR Elucidation and Drug Design for this compound
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is widely used in drug design to understand and predict the interactions between a ligand, such as a this compound derivative, and its protein target. nih.govbiomedpharmajournal.org By simulating the binding process, researchers can gain insights into the key interactions that govern binding affinity and selectivity, thereby guiding the rational design of more potent and specific drug candidates. nih.govchemmethod.com
In the study of this compound derivatives, molecular docking has been instrumental in elucidating their mechanism of action. For instance, in a series of novel phenylpiperazine derivatives of 1,2-benzothiazine designed as potential anticancer agents, molecular docking studies showed that the most potent compound, BS230, could bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov The phenylpiperazine part of the molecules was observed to slide between nucleic acid bases, engaging in π-π stacking interactions, while the benzothiazine and phenylpiperazine rings were responsible for π-type interactions with aromatic amino acids in the nucleic acid binding domain. nih.gov
Similarly, docking studies of N-phenyl piperazine derivatives with the α-amylase enzyme provided crucial insights into their interactions, complementing in vitro inhibitory activity data. biomedpharmajournal.org Compounds with commendable docking scores were synthesized and found to exhibit potent α-amylase inhibitory effects. biomedpharmajournal.org In another study, docking simulations of 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives with the cyclooxygenase-2 (COX-2) enzyme helped to understand their binding conformations and anti-inflammatory activities. researchgate.net
The predictive power of molecular docking is further enhanced when combined with other computational methods. For example, the docking of 4-phenyl piperazine with a selected target protein, 5B8U, demonstrated its potential for drug design, with the calculations helping to understand its binding affinity. researchgate.net The following table presents a summary of molecular docking studies performed on various this compound derivatives, detailing the protein target, key interactions observed, and the resulting biological activity.
| Derivative Class | Protein Target | Key Predicted Interactions | Predicted/Observed Biological Activity | Reference |
| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex | π-π stacking with nucleobases, π-type interactions with aromatic amino acids | Anticancer | nih.gov |
| N-phenyl Piperazine derivatives | α-amylase | Not specified | α-amylase inhibition, anti-inflammatory | biomedpharmajournal.org |
| 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives | Cyclooxygenase-2 (COX-2) | Interactions with active site residues | Anti-inflammatory | researchgate.net |
| 4-phenyl piperazine | 5B8U protein | Not specified | Potential for drug design | researchgate.net |
| 1-Amidino-4-phenylpiperazine derivatives | Human TAAR1 receptor | Polar and H-bond contacts with D103 and S183 | TAAR1 agonism | nih.gov |
| Phenyl-(1-morpholin-4-yl methyl/piperazine-1-yl methyl)-1H-indol-3-ylmethylene amines | Progesterone receptor | Hydrogen bonding, hydrophobic, and ionic interactions with Glu-695, Asp-697, and His-770 | Anticancer | chemmethod.com |
Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound Compounds
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, properties, and reactivity of molecules. researchgate.netresearchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and other electronic parameters that are crucial for understanding chemical behavior and biological activity. nih.gov For this compound and its derivatives, quantum chemical calculations have been employed to elucidate structure-activity relationships and guide the design of new compounds with desired properties. researchgate.netresearchgate.net
The optimized geometry and vibrational frequencies of 4-phenyl piperazin-1-ium (B1237378) trifluoroacetate (B77799) salts have been studied using DFT at the B3LYP/6-311G(d,p) level of theory. researchgate.net Such studies help in understanding the three-dimensional structure of the molecule and its vibrational modes. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for determining the chemical reactivity of a molecule. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability. researchgate.net
Electronic surfaces, such as the molecular electrostatic potential (MEP), can be used to identify the nucleophilic and electrophilic sites within a molecule, which is vital for predicting how it will interact with biological targets. researchgate.net Natural Bond Orbital (NBO) analysis provides insights into charge transfer and hyperpolarizability, which are important for understanding the electronic delocalization and non-linear optical properties of the compounds. researchgate.netresearchgate.net
In a study of 4-phenylpiperazine-1-ium dihydrogen phosphate, DFT calculations were used to predict its structural, electronic, topological, and vibrational properties. researchgate.netbohrium.com The calculated hardness and softness suggested stability and polarizability, while the electrophilicity index indicated a strong electrophilic character. researchgate.net Mulliken charge analysis helped to identify the atoms with the highest positive and negative charges. researchgate.net
The following table summarizes key electronic properties and reactivity descriptors calculated for this compound derivatives using quantum chemical methods, providing insights into their chemical behavior.
| Compound/Derivative | Computational Method | Calculated Property | Value | Interpretation | Reference |
| 4-Phenylpiperazine-1-ium dihydrogen phosphate | DFT/B3LYP/6-311++G | Hardness | 2.47 eV | Suggests stability | researchgate.net |
| 4-Phenylpiperazine-1-ium dihydrogen phosphate | DFT/B3LYP/6-311++G | Softness | 0.41 eV⁻¹ | Suggests polarizability | researchgate.net |
| 4-Phenylpiperazine-1-ium dihydrogen phosphate | DFT/B3LYP/6-311++G | Chemical Potential | -3.97 eV | Relates to electronegativity | researchgate.net |
| 4-Phenylpiperazine-1-ium dihydrogen phosphate | DFT/B3LYP/6-311++G | Electronegativity | 3.97 eV | Measure of electron-attracting ability | researchgate.net |
| 4-Phenylpiperazine-1-ium dihydrogen phosphate | DFT/B3LYP/6-311++G** | Electrophilicity Index | 3.19 eV | Indicates strong electrophilic behavior | researchgate.net |
| Cytosine (for comparison) | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO energy gap | 4.94 eV | Indicates chemical stability | researchgate.net |
In Silico ADMET Profiling and Drug-likeness Assessment
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic and toxicological properties. researchgate.netnih.gov These computational models help to identify and filter out drug candidates with unfavorable ADMET characteristics, thereby reducing the time and cost associated with drug development. researchgate.net Drug-likeness assessment, often based on rules such as Lipinski's "Rule of Five," evaluates whether a compound possesses physicochemical properties consistent with those of known oral drugs. researchgate.net
For this compound derivatives, in silico ADMET and drug-likeness predictions have been utilized to guide the selection of compounds for synthesis and further biological evaluation. researchgate.netresearchgate.net In a study of 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives, molecular properties and drug-likeness were predicted using various software tools. researchgate.net The compounds that adhered to the Lipinski "Rule of Five" were then synthesized. researchgate.net
Several computational tools are available for predicting ADMET properties. For example, SwissADME, PkCSM, Lazar, and Protox have been used to predict the pharmacokinetics, toxicity, and carcinogenicity of 3-benzimidazol-1-yl-1-(4- phenylpiperazine -1-yl) propan-1-one and its derivatives. researchgate.net These tools can predict properties such as blood-brain barrier (BBB) penetration, interaction with P-glycoprotein (P-gp), oral bioavailability, and potential for carcinogenicity and hepatotoxicity. researchgate.net
The drug-likeness of a molecule can be visualized using radar charts, which provide a quick overview of key physicochemical properties like lipophilicity, size, polarity, solubility, flexibility, and saturation. researchgate.net The pink area on such a chart typically represents the optimal range for each property. researchgate.net The following table summarizes the predicted ADMET properties and drug-likeness parameters for a series of 3-benzimidazol-1-yl-1-(4- phenylpiperazine -1-yl) propan-1-one derivatives, illustrating the application of in silico profiling in drug design.
| Compound/Derivative | ADMET Property Predicted | Prediction Tool/Method | Predicted Outcome | Implication for Drug Development | Reference |
| 3-benzimidazol-1-yl-1-(4-phenylpiperazine-1-yl) propan-1-one derivatives | Blood-Brain Barrier (BBB) Penetration | SwissADME, PkCSM | Most compounds are predicted to cross the BBB | Potential for CNS activity | researchgate.net |
| 3-benzimidazol-1-yl-1-(4-phenylpiperazine-1-yl) propan-1-one derivatives | P-glycoprotein (P-gp) Substrate | SwissADME, PkCSM | Predicted to be substrates for P-gp | Potential for drug-drug interactions and efflux from target sites | researchgate.net |
| 3-benzimidazol-1-yl-1-(4-phenylpiperazine-1-yl) propan-1-one derivatives | Oral Bioavailability | SwissADME, PkCSM | Good oral bioavailability predicted | Suitable for oral administration | researchgate.net |
| 3-benzimidazol-1-yl-1-(4-phenylpiperazine-1-yl) propan-1-one derivatives | Carcinogenicity and Hepatotoxicity | Lazar, Protox | Potential for carcinogenicity and hepatotoxicity revealed | Raises potential safety concerns that need further investigation | researchgate.net |
| 1-Amidino-4-arylpiperazine derivatives | ADMET Profile | Not specified | Favorable pharmacokinetic profile explored | Foundation for further investigation and structural optimization | nih.gov |
| 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives | Drug-likeness (Lipinski's Rule of Five) | Mol inspiration, Molsoft | Compounds followed the rule | Good starting point for synthesis and further development | researchgate.net |
Preclinical Investigations and Translational Research Involving 4 Phenylpiperazin 1 Amine
In Vitro Assays for Biological Activity Screening of 4-Phenylpiperazin-1-amine Derivatives
Cell-based Functional Assays (e.g., GTPγS binding)
The functional activity of this compound derivatives at G protein-coupled receptors (GPCRs) has been assessed using GTPγS binding assays. This type of assay measures the initial step of G protein activation following receptor stimulation by an agonist. creative-bioarray.comnih.govresearchgate.net For instance, a series of novel 1-amidino-4-phenylpiperazine derivatives were evaluated for their functional activity at the human trace amine-associated receptor 1 (hTAAR1). The results demonstrated that the potency of these compounds was significantly influenced by the substitution pattern on the phenyl ring. nih.gov
Specifically, ortho-substitution was found to confer a more favorable spatial geometry for enhanced TAAR1 agonism. Compounds with ortho-substituents, such as 2-methyl or 2-chloro, as well as the disubstituted 2,3-dichloro analog, displayed potent agonist activity with EC50 values in the nanomolar range. nih.gov This indicates that these specific structural modifications on the this compound backbone are key determinants for efficient activation of the hTAAR1 receptor. nih.gov
| Compound | Substitution on Phenyl Ring | hTAAR1 Agonist Potency (EC50) |
|---|---|---|
| Compound 15 | 2,3-diCl | 20 nM |
| Compound 2 | 2-CH3 | 30 nM |
| Compound 6 | 2-OCH3 | 93 nM |
| Compound 3 | 2-Cl | 160 nM |
Data sourced from a study on 1-amidino-4-phenylpiperazine derivatives. nih.gov
Receptor Binding Assays and Competition Studies
Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor. Derivatives of this compound have been extensively studied to determine their binding affinities at various receptors, particularly dopaminergic and serotonergic subtypes, which are important targets for neurological and psychiatric disorders.
In one study, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were synthesized and evaluated for their affinity at dopamine (B1211576) D2 and D3 receptors. Compounds featuring a phenyl or substituted phenyl group, derived from the core 4-phenylpiperazine structure, exhibited high affinity for the D3 receptor, with Ki values under 10 nM. The 2,3-dichlorophenylpiperazine analog, in particular, showed subnanomolar affinity for the D3 receptor. acs.org
Similarly, another investigation focused on 4,5-dihydrothiazole-phenylpiperazine derivatives and their binding to serotonin (B10506) receptors. These compounds showed varied affinities, with some exhibiting Ki values in the nanomolar range for 5-HT1A and 5-HT2C receptors, indicating that modifications to the core structure can tune the selectivity and affinity profile. nih.gov For example, compound FG-16 showed a Ki of 25 nM at the 5-HT1A receptor, while compound FG-18 displayed a Ki of 17 nM at the 5-HT2C receptor. nih.gov
| Compound Class | Target Receptor | Key Derivative | Binding Affinity (Ki) |
|---|---|---|---|
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Dopamine D3 | Unsubstituted Phenyl (Compound 6) | <10 nM |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Dopamine D3 | 2-Methoxyphenyl (Compound 7) | 3.5 nM |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Dopamine D3 | 2,3-Dichlorophenyl (Compound 8) | Subnanomolar |
| 4,5-Dihydrothiazole-phenylpiperazines | Serotonin 5-HT1A | FG-16 | 25 nM |
| 4,5-Dihydrothiazole-phenylpiperazines | Serotonin 5-HT1A | FG-7 | 54 nM |
| 4,5-Dihydrothiazole-phenylpiperazines | Serotonin 5-HT2C | FG-18 | 17 nM |
| 4,5-Dihydrothiazole-phenylpiperazines | Serotonin 5-HT2C | FG-8 | 46 nM |
Data compiled from studies on dopamine acs.org and serotonin nih.gov receptor ligands.
Antimicrobial Susceptibility Testing (MIC determination)
The antimicrobial potential of this compound derivatives has been explored through the determination of their Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.com
One study investigated basic esters of para-alkoxyphenylcarbamic acid incorporating a 4-(4-fluorophenyl)piperazin-1-yl or 4-(3-trifluoromethylphenyl)piperazin-1-yl fragment for their activity against Candida albicans, Staphylococcus aureus, and Escherichia coli. The results showed that activity against C. albicans was notably influenced by the lipophilicity of the molecule. The most active compound, 8i, which contains both a para-butoxy and a trifluoromethyl substituent, had an MIC of 0.20 mg/mL against the yeast. In contrast, all tested molecules were found to be practically inactive against S. aureus and E. coli (MICs > 1.00 mg/mL). researchgate.net
Another study synthesized a series of Mannich bases from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and different piperazine (B1678402) derivatives. These compounds showed significant fungistatic activity against Candida parapsilosis, with MICs for the most active compounds ranging from 0.49 µg/mL to 0.98 µg/mL. nih.gov
| Compound Class/Derivative | Microorganism | MIC Value |
|---|---|---|
| Phenylcarbamate (Compound 8i) | Candida albicans | 0.20 mg/mL |
| Phenylcarbamate (Compound 6k) | Candida albicans | 0.39 mg/mL |
| Phenylcarbamates (General) | Staphylococcus aureus | >1.00 mg/mL |
| Phenylcarbamates (General) | Escherichia coli | >1.00 mg/mL |
| Mannich Base (PG7) | Candida parapsilosis | 0.49 µg/mL |
| Mannich Base (PG8) | Candida parapsilosis | 0.98 µg/mL |
Data sourced from studies on phenylcarbamates researchgate.net and Mannich bases. nih.gov
Cytotoxicity Screening and Antiproliferative Assays
The potential of this compound derivatives as anticancer agents has been evaluated through cytotoxicity and antiproliferative assays against various cancer cell lines. These assays measure the concentration of a compound required to inhibit cell growth by 50% (IC50).
A study focused on hydantoin (B18101) and purine (B94841) derivatives featuring a 4-acetylphenylpiperazinylalkyl moiety. These compounds were tested against prostate (PC3), primary colon (SW480), and metastatic colon (SW620) cancer cell lines. A spectrum of cytotoxic activity was observed, with compound 4, a derivative of 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, being the most effective against the SW480 cell line with an IC50 of 16.8 µM. mdpi.comnih.gov
| Compound | Scaffold | Cancer Cell Line | Antiproliferative Activity (IC50) |
|---|---|---|---|
| Compound 4 | Spiro-imidazolidine-dione | SW480 (Primary Colon Cancer) | 16.8 µM |
| Compound 1 | Spiro-imidazolidine-dione | SW480 (Primary Colon Cancer) | Effective |
| Compound 2 | Spiro-imidazolidine-dione | SW480 (Primary Colon Cancer) | Effective |
| Compound 6 | Spiro-imidazolidine-dione | SW480 (Primary Colon Cancer) | Effective |
| Compound 8 | Hydantoin | SW480 (Primary Colon Cancer) | Effective |
| Compounds 9-14 | Purine | SW480 (Primary Colon Cancer) | No Activity |
Data from a study on hydantoin and purine derivatives. mdpi.comnih.gov "Effective" indicates reported activity without a specific IC50 value provided in the source text.
In Vivo Pharmacological Models Utilizing this compound Analogs
Rodent Behavioral Models for Neurological Disorders (e.g., Forced Swim Test, Elevated Plus Maze)
To assess the potential therapeutic effects of this compound analogs on neurological disorders, researchers utilize rodent behavioral models that are sensitive to antidepressant and anxiolytic drugs. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are two of the most common assays employed for this purpose. mdpi.comnih.govnih.gov The FST is used to screen for depressive-like behavior, where a reduction in immobility time is indicative of an antidepressant effect. nih.gov The EPM assesses anxiety-related behavior, with an increase in time spent in the open arms suggesting an anxiolytic effect. mdpi.comnih.gov
One study investigated the antidepressant potential of (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (compound 4a), a novel 5-HT3 receptor antagonist. Acute treatment with this compound in mice produced significant antidepressant-like effects in the FST without affecting baseline locomotion. nih.gov This suggests that the compound's activity is specific to depressive-like behavior rather than a general increase in motor activity. These preliminary findings confirm that this particular derivative of 4-phenylpiperazine exhibits antidepressant-like activity in behavior-based rodent models. nih.gov
Anticancer Efficacy Models (e.g., Tumor Growth Inhibition)
Derivatives of this compound have been the subject of extensive research to evaluate their potential as anticancer agents. These studies often involve in vitro assessments against various cancer cell lines and in vivo models to determine their efficacy in inhibiting tumor growth.
One area of investigation has focused on hybrid compounds that incorporate the phenylpiperazine moiety. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives demonstrated cytotoxic activity against several breast cancer cell lines, including MCF7, BT20, T47D, and CAMA-1. unimi.it The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.31 to 120.52 µM against breast cancer cells, while showing less toxicity to normal breast epithelial cells (MCF-12A), with IC50 values between 6.6 and 299.66 µM. unimi.it
Another study synthesized novel 2-phenazinamine derivatives and evaluated their anticancer activity against a panel of human cancer cell lines. nih.gov Compounds 4 , 7 , 16 , and 19 showed significant in vitro anticancer activity. nih.gov Notably, compound 4 , 2-chloro-N-(phenazin-2-yl)benzamide, exhibited a potent anticancer effect against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cells, comparable to the established anticancer drug cisplatin, while demonstrating low to no effect on non-cancerous 293T cells. nih.gov Further investigation into the mechanism of action of compound 4 revealed its ability to induce apoptosis in cancer cells. nih.gov
The introduction of the phenylpiperazine group into the 1,2-benzothiazine scaffold has also been explored for its anticancer potential. nih.gov A newly designed series of 1,2-benzothiazine derivatives were tested on healthy (MCF10A) and cancer (MCF7) cell lines. nih.gov Many of these compounds showed cytotoxic activity comparable to doxorubicin (B1662922). nih.gov Compound BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) displayed the most promising antitumor activity, with lower cytotoxicity towards healthy cells and stronger cytotoxicity towards cancer cells than doxorubicin. nih.gov
In an orthotopic glioma C6 rat model, the antitumor effect of 2-(4-aminophenyl) benzothiazole (B30560) (BTZ) was investigated. nih.gov Treatment with BTZ significantly reduced tumor volume and induced apoptosis in the glioma cells. nih.gov The study found that BTZ's mechanism of action involves the inhibition of angiogenesis and the modulation of cell cycle control proteins. nih.gov
Table 1: Anticancer Activity of Selected Phenylpiperazine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Findings |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazines | MCF7, BT20, T47D, CAMA-1 | IC50 values ranging from 0.31 to 120.52 µM against breast cancer cell lines. unimi.it |
| 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4 ) | K562, HepG2 | Potent anticancer effect comparable to cisplatin; induced apoptosis. nih.gov |
| BS230 | MCF7 | Stronger cytotoxicity towards cancer cells than doxorubicin with lower toxicity to healthy cells. nih.gov |
| 2-(4-aminophenyl) benzothiazole (BTZ) | Glioma C6 | Reduced tumor volume and induced apoptosis in a rat model. nih.gov |
Studies on Specific Physiological Responses (e.g., Reserpine-induced hypothermia)
The antagonism of reserpine-induced hypothermia is a classic animal model used to screen for potential antidepressant drugs. nih.gov Reserpine, a drug that depletes monoamines, causes a drop in body temperature in rodents. nih.govrrpharmacology.ru The ability of a compound to reverse this hypothermia suggests potential interaction with monoaminergic systems, which are implicated in the pathophysiology of depression.
A study investigating the antidepressant potential of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a ), a novel 5-HT₃ receptor antagonist, utilized the reserpine-induced hypothermia model in rats. nih.gov The results showed that compound 4a , at doses of 2-4 mg/kg administered intraperitoneally, antagonized the hypothermic effects of reserpine. nih.gov This finding, along with other behavioral tests, supported the antidepressant-like activity of this phenylpiperazine derivative. nih.gov
It is important to note that not all compounds that interact with monoaminergic systems reverse reserpine-induced hypothermia. Some drugs, such as those that block α2-adrenergic receptors or have strong serotonin antagonistic effects, may even potentiate the hypothermia. rrpharmacology.ru Therefore, the specific response in this model can provide valuable insights into the pharmacological profile of a this compound derivative.
Table 2: Effect of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) on Reserpine-Induced Hypothermia
| Treatment Group | Key Finding |
| Reserpine Only | Induced a significant drop in rectal temperature. nih.gov |
| Reserpine + 4a (2-4 mg/kg, i.p.) | Antagonized the hypothermic effect of reserpine. nih.gov |
Pharmacokinetic and Metabolic Stability Research on this compound Derivatives
Evaluation of Metabolic Pathways in Phenylpiperazine Derivatives
The metabolic fate of phenylpiperazine derivatives is a critical aspect of their preclinical evaluation, as it influences their efficacy, duration of action, and potential for drug-drug interactions. The piperazine ring and the attached phenyl group are both susceptible to various metabolic transformations.
One of the primary metabolic pathways for many piperazine-containing compounds is N-dealkylation, catalyzed mainly by cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.gov Other potential metabolic reactions include N-oxidation of the piperazine nitrogen atoms and hydroxylation of the aromatic phenyl ring. nih.govisaacpub.org
Research on the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), two commonly studied phenylpiperazine derivatives, has shown the involvement of CYP2D6, CYP1A2, and CYP3A4. researchgate.net Furthermore, these compounds were found to inhibit each other's metabolism, highlighting the potential for metabolic interactions between different phenylpiperazine derivatives. researchgate.net
The specific metabolic pathways can be influenced by the substituents on both the phenyl ring and the piperazine nitrogen. For example, the presence of different functional groups can direct metabolism towards or away from certain sites on the molecule.
Impact of Structural Modifications on Metabolic Stability
Introducing electron-withdrawing groups onto the phenyl ring can make it less susceptible to oxidative metabolism by CYP enzymes. pressbooks.pub Replacing the phenyl ring with a bioisostere, such as a bicyclohexyl (B1666981) group, has been shown to maintain biological activity while significantly increasing metabolic stability. pressbooks.pub Another approach involves substituting hydrogen atoms with deuterium (B1214612) atoms at metabolically vulnerable positions. The stronger carbon-deuterium bond can slow the rate of CYP-mediated oxidation, a phenomenon known as the "deuterium isotope effect". mdpi.com
Table 3: Strategies to Enhance Metabolic Stability of Phenylpiperazine Derivatives
| Modification Strategy | Rationale |
| Introduction of electron-withdrawing groups on the phenyl ring | Deactivates the ring towards oxidative metabolism. pressbooks.pub |
| Replacement of the phenyl ring with bioisosteres | Can maintain activity while reducing metabolic liabilities. pressbooks.pub |
| Deuteration of metabolically active sites | Slows the rate of CYP-mediated bond cleavage. mdpi.com |
| Modification of substituents on the piperazine ring | Can alter interactions with metabolic enzymes. tandfonline.comnih.gov |
Research into the Toxicity and Safety Profile of this compound and its Analogs
Preclinical evaluation of the toxicity and safety of this compound and its derivatives is essential to identify potential liabilities before advancing to clinical trials. These studies typically involve in vitro cytotoxicity assays and in vivo toxicity assessments in animal models.
A study on a series of 1-amidino-4-phenylpiperazine derivatives found that this class of compounds generally exhibited low toxicity. nih.gov When tested against Vero-76 cells, the 50% cytotoxic concentration (CC₅₀) was greater than 70 µM, indicating a favorable safety profile at the cellular level. nih.gov
In another investigation, the cytotoxicity of 13 phenylpiperazine derivatives was assessed in a Caco-2 cell model. nih.gov The study revealed that substitutions on the phenyl ring significantly influenced toxicity. Hydroxyl or primary amine substitutions were found to increase toxicity, whereas aliphatic substitutions resulted in toxicity profiles comparable to the parent compound, 1-phenylpiperazine (B188723). nih.gov
The replacement of a mercapto group with a piperazine group in a series of 1H-indazole-3-amine derivatives was explored to improve the physicochemical properties and reduce toxicity. mdpi.com While a mercapto acetamide-derived compound showed potent antitumor activity, it also exhibited high toxicity to normal cells. mdpi.com The corresponding piperazine derivative, compound 6o , demonstrated a broad spectrum of activity against cancer cell lines with significantly lower toxicity to normal HEK-293 cells, indicating a better selectivity and safety profile. mdpi.com
Table 4: Toxicity Data for Selected Phenylpiperazine Analogs
| Compound/Derivative | Cell Line/Model | Key Toxicity Finding |
| 1-Amidino-4-phenylpiperazines | Vero-76 cells | Low general cytotoxicity (CC₅₀ > 70 µM). nih.gov |
| Phenylpiperazine derivatives with hydroxyl or primary amine substitutions | Caco-2 cells | Significantly increased toxicity. nih.gov |
| Phenylpiperazine derivatives with aliphatic substitutions | Caco-2 cells | Toxicity profiles comparable to 1-phenylpiperazine. nih.gov |
| Compound 6o (a piperazine-indazole derivative) | HEK-293 (normal cells) | Showed great selectivity for cancer cells over normal cells (IC₅₀ = 33.2 µM). mdpi.com |
Future Directions and Emerging Research Areas for 4 Phenylpiperazin 1 Amine
Exploration of Novel Therapeutic Applications for 4-Phenylpiperazin-1-amine Derivatives
The inherent flexibility of the 4-phenylpiperazine core allows for structural modifications that yield derivatives with a wide array of pharmacological activities. Researchers are actively investigating these derivatives for novel therapeutic applications beyond their well-established roles.
Recent studies have demonstrated the potential of these compounds across various disease domains:
Cardiovascular Diseases: Novel phenylpiperazine derivatives have been synthesized and evaluated for their ability to act as antagonists at α1-adrenoceptors, showing potential as antihypertensive and antiarrhythmic agents. epa.gov
Neurological and Psychiatric Disorders: The scaffold is a cornerstone in the development of agents for central nervous system (CNS) disorders.
Anticonvulsants: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown significant anticonvulsant activity in preclinical models of epilepsy, particularly in maximal electroshock (MES) and 6-Hz seizure models, the latter being relevant for therapy-resistant epilepsy. nih.gov
Antidepressants and Anxiolytics: Derivatives acting as potent antagonists of the P2X7 receptor are being explored as new treatments for depression and mood disorders. d-nb.info Furthermore, new arylpiperazine derivatives have shown anxiolytic-like activity mediated through the 5-HT1A receptor. acs.org
Neurodegenerative Diseases: For Parkinson's disease, hybrid derivatives have been identified as high-affinity dopamine (B1211576) D3-preferring agonists, demonstrating potent and long-lasting effects in animal models. sbmu.ac.ir In the context of Alzheimer's disease, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed as effective acetylcholinesterase (AChE) inhibitors. nih.gov
Infectious Diseases: The broad biological activity of this class extends to infectious agents.
Antiplasmodial Agents: Fluorinated piperazine-based amino acid derivatives have exhibited sub-micromolar activity against Plasmodium falciparum, the parasite responsible for malaria, with enhanced efficacy when combined with existing drugs like artemisinin. bohrium.com
Antimicrobial Agents: Benzimidazole-thiophene-piperazine hybrids have shown significant antitubercular, antibacterial, and antifungal properties in laboratory tests. nih.gov
Oncology and Enzyme Inhibition: The phenylpiperazine moiety is being incorporated into molecules designed to target cancer cells and specific enzymes.
Tyrosinase Inhibitors: A complex of 1-phenylpiperazine (B188723) and fumaric acid has been identified as a potent tyrosinase inhibitor, which could have applications in treating hyperpigmentation disorders. bohrium.comnih.gov
Anticancer Agents: New derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety have shown potent cytotoxic activity against breast cancer cell lines, comparable to the established anticancer drug doxorubicin (B1662922). nih.gov
Other Applications: The utility of these derivatives has even reached into agricultural science, with some compounds exhibiting significant acaricidal (mite-killing) activity against common agricultural pests like Tetranychus urticae. researchgate.net
The following table summarizes some of the novel therapeutic targets and applications being explored for this compound derivatives.
| Therapeutic Area | Specific Target/Application | Example Derivative Class | Research Finding |
| Cardiovascular | Antihypertensive, Antiarrhythmic | Pyrrolidin-2-one derivatives | Displayed high affinity for α1-adrenoceptors and significant hypotensive effects. epa.gov |
| Neurology | Anticonvulsant (Epilepsy) | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Showed protection in MES and 6-Hz seizure models, indicating potential for therapy-resistant epilepsy. nih.gov |
| Neurology | Antidepressant | P2X7 Receptor Antagonists | Potent antagonists suitable for preclinical studies in models of depression. d-nb.info |
| Neurology | Parkinson's Disease | Hybrid tetralon-naphthalen-2-ol analogues | Act as high-affinity, D3-preferring agonists with long duration of action in vivo. sbmu.ac.ir |
| Neurology | Alzheimer's Disease | Pyrimidine-5-carboxamide derivatives | Emerged as potent and selective acetylcholinesterase (AChE) inhibitors. nih.gov |
| Infectious Disease | Malaria (Antiplasmodial) | Fluorinated piperazine-based amino acids | Displayed sub-micromolar IC50 values against Plasmodium falciparum. bohrium.com |
| Infectious Disease | Antimicrobial/Antitubercular | Benzimidazole-thiophene-piperazine hybrids | Showed significant activity against various bacterial, fungal, and mycobacterial strains. nih.gov |
| Enzyme Inhibition | Hyperpigmentation | (4-phenylpiperazin-1-ium) hydrogenfumarate | Demonstrated potent tyrosinase inhibition in in-silico and in-vitro studies. bohrium.comnih.gov |
| Agriculture | Acaricide | 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazines | Exhibited high activity against multiple species of spider mites, including eggs and adults. researchgate.net |
Development of Multi-Target Directed Ligands Based on the Phenylpiperazine Scaffold
The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like schizophrenia, depression, and neurodegenerative disorders. This has spurred the development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The phenylpiperazine scaffold is a privileged structure in this approach due to its ability to be incorporated into molecules that can achieve balanced affinities for various receptors. nih.gov
The design of MTDLs often involves a pharmacophore-linking or hybridization strategy, where the phenylpiperazine core (acting as a privileged structure for one target, e.g., the D2 receptor) is connected to another pharmacophore known to interact with a different target (e.g., a serotonin (B10506) receptor). nih.govacs.org This can lead to synergistic effects, enhanced efficacy, and potentially a better side-effect profile compared to single-target agents or combination therapies. nih.gov
Recent research highlights several promising MTDL strategies involving the phenylpiperazine scaffold:
Antipsychotics: Researchers have designed MTDLs for schizophrenia by linking a phenylpiperazine nucleus with other scaffolds to target dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. acs.orgtandfonline.com For instance, linking an N-(2,3-dichlorophenyl)piperazine nucleus to a 1,4-benzodioxane (B1196944) scaffold resulted in ligands with potent D₂R antagonism, 5-HT₁ₐR agonism, and D₃R/D₄R partial agonism, a profile considered beneficial for treating schizophrenia. acs.org
CNS Disorders: A scaffold hybridization strategy combining N-(phenyl)piperazine with a 1,4-dioxane (B91453) nucleus has yielded bitopic ligands. acs.org Depending on the specific linkage and secondary pharmacophore, these hybrids can be either highly selective for the D₃ receptor or act as multitarget ligands for D₂-like receptors, demonstrating the tunability of this approach. acs.org
Antidepressants: The arylpiperazine moiety is a key component in the design of MTDLs for depression, targeting various receptors and transporters simultaneously. researchgate.net
This MTDL approach represents a sophisticated strategy for tackling complex diseases, with the phenylpiperazine scaffold serving as a versatile and foundational element for creating these innovative therapeutics.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Chemical Class
Key applications in the context of phenylpiperazine derivatives include:
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling: Researchers are building robust QSAR and QSTR models to predict the biological activity and toxicity of new phenylpiperazine derivatives. epa.govd-nb.inforesearchgate.net For example, a QSAR model was developed to predict the anti-proliferative activity of phenylpiperazine compounds against prostate cancer cells, identifying the key molecular descriptors that influence their efficacy. d-nb.inforesearchgate.net Such models allow for the virtual screening of thousands of potential compounds, prioritizing the most promising ones for synthesis and laboratory testing.
Molecular Docking and Binding Prediction: Molecular docking simulations are used to predict how phenylpiperazine derivatives will bind to their target proteins at the atomic level. nih.govnih.govjetir.org These in-silico studies help elucidate the mechanism of action, as seen in the docking of a phenylpiperazine derivative into the active site of the COX-2 enzyme, revealing key interactions that explain its anti-inflammatory activity. nih.gov This insight is crucial for rational drug design and lead optimization.
Neural Network Analysis: Advanced ML techniques like neural networks are being employed to create non-linear QSAR models. A study on 4-phenylpiperidine (B165713) derivatives (a closely related class) used a neural network to successfully correlate molecular descriptors with analgesic activity, demonstrating the predictive power of these methods for structural optimization. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and favorable pharmacokinetic profiles. accscience.com This technology can explore a much wider chemical space than traditional methods, potentially uncovering novel and highly potent phenylpiperazine-based drug candidates.
The synergy between computational modeling and traditional chemical synthesis is creating a more efficient and targeted drug discovery pipeline for this important class of compounds.
Advancements in Synthetic Methodologies for Complex this compound Derivatives
The growing interest in complex and multi-target phenylpiperazine derivatives necessitates the development of new and efficient synthetic methods. Medicinal chemists are continuously refining their strategies to access structurally diverse and complex molecules with high precision and yield.
Recent advancements in the synthesis of these compounds include:
Catalytic Cross-Coupling Reactions: Modern catalytic methods, such as the Buchwald-Hartwig amination, are frequently used for the efficient construction of the core N-arylpiperazine structure. This reaction allows for the coupling of an aryl halide with piperazine (B1678402) under relatively mild conditions, providing a reliable route to key intermediates. nih.gov
Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are emerging as a powerful tool. tandfonline.com Reactions like the Ugi and Biginelli reactions are being explored to rapidly generate libraries of complex heterocyclic compounds, including those incorporating a piperazine moiety, for high-throughput screening. tandfonline.com
Novel Ring Formation and Functionalization: New methods are being developed for the construction and subsequent functionalization of the piperazine ring and its attached scaffolds. For example, a three-step synthesis was recently reported for creating novel 1,2-benzothiazine derivatives, involving the alkylation of a 1,2-benzothiazine core with a pre-formed chloro-oxoethyl-phenylpiperazine reagent. nih.gov Another strategy involves the catalytic activity of zinc(II) compounds to mediate the nucleophilic addition of amines to nitriles, forming amidines in a selective and efficient manner. rsc.org
Solid-Phase and Flow Chemistry: To accelerate the synthesis of compound libraries, researchers are adapting synthetic routes to solid-phase synthesis and continuous flow chemistry. These technologies allow for automation, rapid purification, and the efficient production of a large number of derivatives for biological evaluation.
These evolving synthetic strategies are crucial for expanding the chemical space around the this compound scaffold, enabling the creation of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
Q & A
Q. How are enantiomeric purity and stereochemical outcomes controlled in asymmetric syntheses of this compound analogs?
- Methodological Answer : Chiral catalysts (e.g., BINAP-ruthenium complexes) induce enantioselectivity in hydrogenation steps. Chiral HPLC or SFC separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configurations. Kinetic resolution during crystallization (e.g., using tartaric acid derivatives) enriches desired stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
